Xerophilusin G
描述
Structure
2D Structure
属性
分子式 |
C22H30O8 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
[(1S,2S,5S,8R,9R,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate |
InChI |
InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12-,13-,14+,15+,17+,18-,19-,20+,21-,22-/m0/s1 |
InChI 键 |
WXIZMFKMNALSKU-GWUMUZJOSA-N |
手性 SMILES |
CC(=O)OC[C@@]1(CC[C@H]([C@]23[C@@H]1[C@@H]([C@@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)O)C |
规范 SMILES |
CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |
产品来源 |
United States |
Foundational & Exploratory
Isodon enanderianus: A Technical Guide to the Isolation and Biological Potential of its Diterpenoid Constituents, Including Xerophilusin G
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isodon enanderianus as a source of bioactive ent-kaurane diterpenoids, with a specific focus on Xerophilusin G. The document details the isolation protocols for these compounds, summarizes their cytotoxic activities, and explores the potential molecular pathways through which they exert their effects.
Chemical Constituents of Isodon enanderianus
Isodon enanderianus (Hand.-Mazz.) H.W.Li, a plant from the Lamiaceae family, is a rich source of ent-kaurane diterpenoids. Phytochemical investigations have led to the isolation and identification of numerous diterpenoids from its aerial parts. Among these, this compound has been identified as a constituent of this plant species.
A variety of other diterpenoids have also been isolated from Isodon enanderianus, including several novel compounds. These belong to both the ent-kaurane and ent-abietane classes. The known diterpenoids isolated from this plant are summarized in Table 1.
Table 1: Diterpenoids Isolated from Isodon enanderianus
| Compound Class | Compound Name | Reference |
| ent-Kaurane | This compound | [1] |
| ent-Kaurane | Enanderianin K | [2] |
| ent-Kaurane | Enanderianin L | [2] |
| ent-Kaurane | Enanderianin M | [2] |
| ent-Kaurane | Enanderianin N | [2] |
| ent-Kaurane | Enanderianin O | [2] |
| ent-Abietane | Enanderianin P | [2] |
| ent-Kaurane | Rabdocoetsin A | [2] |
| ent-Kaurane | Rabdocoetsin B | [2] |
| ent-Kaurane | Rabdocoetsin D | [2] |
| ent-Kaurane | Megathyrin A | [2] |
| ent-Kaurane | Megathyrin B | [2] |
| ent-Kaurane | 6-Epiangustifolin | [1] |
| ent-Kaurane | Enanderinanin F | [1] |
| ent-Kaurane | Enanderinanin G | [1] |
| ent-Kaurane | Enanderinanin H | [1] |
| ent-Kaurane | Macrocalin B | [1] |
| ent-Kaurane | Xerophilusin A | [1] |
| ent-Kaurane | Trichorabdal A | [1] |
| ent-Kaurane | Trichorabdal B | [1] |
| ent-Kaurane | Effusin | [1] |
| ent-Kaurane | Angustifolin | [1] |
| ent-Kaurane | Longikaurin D | [1] |
| ent-Kaurane | Longikaurin F | [1] |
| ent-Kaurane | Enanderinanin B | [1] |
| ent-Kaurane | Shikokianin | [1] |
Experimental Protocols
Extraction and Isolation of Diterpenoids
The following protocol is a comprehensive method for the extraction and isolation of diterpenoids from the aerial parts of Isodon enanderianus.
Plant Material:
-
Aerial parts of Isodon enanderianus are collected, air-dried, and powdered.
Extraction:
-
The powdered plant material (e.g., 3.8 kg) is exhaustively extracted with a 70:30 mixture of acetone and water (3 x 10 L).
-
The filtrate is collected and concentrated under reduced pressure.
-
The concentrated extract is then partitioned sequentially with petroleum ether (3 x 1 L) and ethyl acetate (EtOAc) (3 x 1 L).
Isolation:
-
The EtOAc-soluble fraction is subjected to column chromatography over a macroporous resin (e.g., D101).
-
The column is eluted with a stepwise gradient of methanol (MeOH) in water (e.g., 30%, 50%, 70%, and 95% MeOH).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and preparative TLC.
-
Elution from silica gel columns is typically performed using solvent systems such as petroleum ether-acetone, chloroform-acetone, or chloroform-methanol gradients.
-
Final purification of individual compounds can be achieved by recrystallization from appropriate solvents (e.g., methanol or acetone).
Cytotoxicity Assay
The cytotoxic activity of the isolated compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human tumor cell lines (e.g., K562, a chronic myelogenous leukemia cell line) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a suitable density.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The formazan crystals formed are dissolved in a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Biological Activity and Data Presentation
Several diterpenoids isolated from Isodon enanderianus have demonstrated significant cytotoxic activities against human tumor cell lines.[2] The available quantitative data for the cytotoxicity of these compounds against the K562 cell line are summarized in Table 2.
Table 2: Cytotoxicity of Diterpenoids from Isodon enanderianus against K562 Cells
| Compound | IC50 (µg/mL) | Reference |
| Enanderianin K | 0.87 | [2] |
| Enanderianin L | 0.13 | [2] |
| Enanderianin P | 0.28 | [2] |
| Rabdocoetsin B | 0.15 | [2] |
| Rabdocoetsin D | 0.23 | [2] |
| 6-Epiangustifolin | Significant cytotoxic activity (IC50 not specified) | [1] |
Note: Specific cytotoxicity data for this compound from Isodon enanderianus is not available in the reviewed literature.
Putative Signaling Pathway of Action
The ent-kaurane diterpenoids, the class to which this compound belongs, are known to induce apoptosis in cancer cells. While the specific signaling pathway for this compound has not been elucidated, studies on structurally related compounds, such as Xerophilusin B, suggest that the intrinsic (mitochondrial) apoptosis pathway is a likely mechanism of action.[3] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in programmed cell death.
Conclusion
Isodon enanderianus is a promising natural source of a diverse array of ent-kaurane and ent-abietane diterpenoids, including this compound. The established isolation protocols allow for the efficient procurement of these compounds for further investigation. Several diterpenoids from this plant have demonstrated potent cytotoxic effects against cancer cell lines, suggesting their potential as lead compounds in drug discovery and development. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound and other bioactive constituents of Isodon enanderianus, and to explore their therapeutic potential in preclinical and clinical settings.
References
- 1. Diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Xerophilusin G
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xerophilusin G is a naturally occurring ent-kaurane diterpenoid isolated from the plant Isodon enanderianus.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available scientific literature. It includes tabulated quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These data are essential for its identification, handling, and application in experimental settings.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 304642-94-2 | [1] |
| Molecular Formula | C₂₂H₃₀O₈ | [1] |
| Molecular Weight | 422.47 g/mol | [1] |
| Appearance | Amorphous powder | Assumed from isolation |
| Melting Point | Not reported | |
| Optical Rotation | Not reported | |
| Solubility | Not reported |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 641.9 ± 55.0 °C | [1] |
| Density | 1.44 ± 0.1 g/cm³ | [1] |
| pKa | 10.83 ± 0.70 | [1] |
Table 3: Spectroscopic Data for this compound
Note: Detailed NMR assignments are based on the primary literature and are crucial for structural confirmation.
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Data not fully available in search results | Data not fully available in search results |
| Spectroscopic Method | Key Observations |
| Infrared (IR) | Data not available |
| Mass Spectrometry (MS) | Data not available |
| Ultraviolet (UV) | Data not available |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of this compound.
Isolation of this compound from Isodon enanderianus
This compound was first isolated from the aerial parts of Isodon enanderianus.[1] The general workflow for its isolation is depicted below.
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Plant Material and Extraction: The air-dried and powdered aerial parts of Isodon enanderianus were extracted with 95% ethanol at room temperature.[1] The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc).
-
Chromatographic Separation: The EtOAc-soluble fraction was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.
-
Purification: Fractions containing this compound were further purified by repeated column chromatography, potentially including Sephadex LH-20 and reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the pure compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
Caption: Workflow for the structure elucidation of this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded to determine the carbon skeleton and the number and types of protons and carbons. 2D NMR techniques, such as COSY, HSQC, and HMBC, were employed to establish the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy was utilized to identify the presence of key functional groups, such as hydroxyls, carbonyls, and esters.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the presence of chromophores within the molecule.
Biological Activity
While the primary focus of this document is on the physical and chemical properties of this compound, it is noteworthy that related ent-kaurane diterpenoids have exhibited significant biological activities. For instance, Xerophilusin B, also isolated from an Isodon species, has been shown to induce cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells.[2] This was reported to occur through the mitochondrial cytochrome c-dependent activation of the caspase-9 and caspase-3 cascade pathway.[2]
References
Natural abundance and yield of Xerophilusin G from Isodon enanderianus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance, isolation, and potential biological activity of Xerophilusin G, an ent-kaurane diterpenoid found in Isodon enanderianus. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents representative methodologies and data from closely related compounds isolated from the same plant and genus to provide a robust framework for research and development.
Natural Abundance and Yield
This compound has been successfully isolated from the aerial parts of Isodon enanderianus.[1] While the exact natural abundance and yield of this compound have not been detailed in available abstracts, the isolation of a series of diterpenoids from this plant suggests that it is a viable, albeit potentially low-concentration, natural source. The yield of diterpenoids from Isodon species is influenced by various factors, including the specific plant part utilized (leaves, stems, flowers), as well as the processing methods employed. For other Isodon species, the content of major diterpenoids can vary significantly, highlighting the need for precise quantitative analysis in any drug development program.
Table 1: Representative Yields of Diterpenoids from Isodon Species
| Compound | Plant Source | Plant Part | Yield (% of Dry Weight) | Reference |
| Enmein | Isodon japonicus | Leaves | Not Specified | (Fujita et al., as cited in[2]) |
| Oridonin | Isodon japonicus | Leaves | Not Specified | (Fujita et al., as cited in[2]) |
| Ponicidin | Isodon japonicus | Leaves | Not Specified | (Fujita et al., as cited in[2]) |
| Weisiensin C | Isodon weisiensis | Leaves | Not Specified | [3] |
| Glaucocalyxin A | Isodon weisiensis | Leaves | Not Specified | [3] |
Note: The table above illustrates that while specific yields are often not provided in initial isolation papers, the focus is on the successful identification of novel compounds. Quantitative analysis would be a necessary subsequent step for any compound of interest.
Experimental Protocols
A detailed experimental protocol for the isolation of this compound is not available in the public domain. However, a general methodology for the isolation of ent-kaurane diterpenoids from Isodon species can be constructed based on established phytochemical techniques.
General Isolation Workflow for ent-Kaurane Diterpenoids from Isodon
The following diagram outlines a typical workflow for the isolation of diterpenoids from Isodon plant material.
References
Spectroscopic Profile of Xerophilusin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xerophilusin G, an ent-kaurane diterpenoid isolated from Isodon enanderianus, represents a class of natural products with significant biological activities. The structural elucidation of such complex molecules relies heavily on a comprehensive analysis of their spectroscopic data. This technical guide provides a detailed overview of the spectroscopic data expected for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited public availability of the complete raw data from the primary literature, this guide presents a composite of known information for this compound and illustrative data from closely related analogs to demonstrate the expected spectroscopic characteristics and data presentation. Detailed experimental protocols for acquiring and analyzing such data are also provided, along with logical workflow diagrams to guide researchers in the structural determination of similar natural products.
Introduction
Ent-kaurane diterpenoids are a large and structurally diverse family of natural products, many of which are isolated from the genus Isodon. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties. This compound, isolated from the aerial parts of Isodon enanderianus, is a member of this family. Its structural characterization is crucial for understanding its chemical properties and potential for drug development.
This document serves as a technical resource for researchers, providing a framework for the interpretation of the spectroscopic data of this compound and related compounds.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₈ | [1] |
| CAS Number | 304642-94-2 | [1] |
| Class | ent-Kaurane Diterpenoid | [1] |
| Source | Isodon enanderianus | [1][2] |
Spectroscopic Data (Illustrative)
The following tables present illustrative ¹H and ¹³C NMR data and Mass Spectrometry data. It is critical to note that the specific chemical shifts and coupling constants for this compound are not publicly available. The data presented below is from a closely related ent-kaurane diterpenoid, Enanderianin K, also isolated from Isodon enanderianus, to serve as a representative example for this class of compounds.
¹H NMR Data (Illustrative Example: Enanderianin K)
Solvent: C₅D₅N, 400 MHz
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 2.05 | m | |
| 1β | 2.58 | m | |
| 2α | 1.85 | m | |
| 2β | 2.10 | m | |
| 3α | 1.65 | m | |
| 3β | 1.95 | m | |
| 5 | 3.25 | d | 8.0 |
| 6α | 5.15 | dd | 8.0, 4.0 |
| 6β | 4.85 | d | 4.0 |
| 9 | 2.80 | m | |
| 11α | 2.15 | m | |
| 11β | 2.30 | m | |
| 12α | 1.75 | m | |
| 12β | 1.90 | m | |
| 13 | 3.40 | m | |
| 14α | 1.55 | m | |
| 14β | 1.70 | m | |
| 17a | 5.25 | s | |
| 17b | 5.10 | s | |
| 18-CH₃ | 1.20 | s | |
| 19-CH₃ | 1.15 | s | |
| 20 | 4.50 | d | 12.0 |
| 4.75 | d | 12.0 | |
| OAc | 2.10 | s |
¹³C NMR Data (Illustrative Example: Enanderianin K)
Solvent: C₅D₅N, 100 MHz
| Position | δ (ppm) | Type |
| 1 | 38.5 | CH₂ |
| 2 | 28.0 | CH₂ |
| 3 | 35.5 | CH₂ |
| 4 | 39.0 | C |
| 5 | 55.0 | CH |
| 6 | 75.0 | CH |
| 7 | 205.0 | C |
| 8 | 60.0 | C |
| 9 | 62.0 | CH |
| 10 | 42.0 | C |
| 11 | 22.0 | CH₂ |
| 12 | 30.0 | CH₂ |
| 13 | 45.0 | CH |
| 14 | 25.0 | CH₂ |
| 15 | 210.0 | C |
| 16 | 150.0 | C |
| 17 | 115.0 | CH₂ |
| 18 | 25.0 | CH₃ |
| 19 | 20.0 | CH₃ |
| 20 | 65.0 | CH₂ |
| OAc (C=O) | 170.0 | C |
| OAc (CH₃) | 21.0 | CH₃ |
Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For this compound, the molecular formula is established as C₂₂H₃₀O₈.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 423.1968 | Data not available |
| [M+Na]⁺ | 445.1787 | Data not available |
Experimental Protocols
The following are detailed methodologies representative of the techniques used for the isolation and spectroscopic analysis of ent-kaurane diterpenoids from Isodon species.
Isolation of this compound
-
Extraction: The air-dried and powdered aerial parts of Isodon enanderianus are exhaustively extracted with a solvent system such as 70% aqueous acetone at room temperature.
-
Partitioning: The resulting extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the diterpenoids of interest (typically the ethyl acetate fraction) is subjected to repeated column chromatography.
-
Initial Separation: Macroporous resin (e.g., D101) or silica gel column chromatography is used for initial fractionation, eluting with a gradient of methanol in water or a gradient of ethyl acetate in hexane.
-
Fine Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients) to yield pure this compound.
-
NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₅D₅N, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz).
-
1D NMR:
-
¹H NMR: Standard proton spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: Proton-decoupled carbon spectra are acquired to determine the chemical shifts of the carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) is measured with high accuracy. This allows for the unambiguous determination of the elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis can be performed to obtain structural information by isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide clues about the different structural motifs within the molecule.
Mandatory Visualizations
The following diagrams illustrate the typical workflows and logical relationships involved in the spectroscopic analysis of a natural product like this compound.
References
Xerophilusin G CAS number and molecular formula
An In-depth Technical Guide to Xerophilusin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring diterpenoid compound that has been isolated from plants of the Isodon genus, specifically Isodon enanderianus. As a member of the ent-kaurane diterpenoid family, this compound is part of a class of molecules known for their diverse and potent biological activities. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, and outlines potential experimental protocols and signaling pathways based on closely related compounds.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings.
| Property | Value | Citation(s) |
| CAS Number | 304642-94-2 | [1][2][3][4] |
| Molecular Formula | C₂₂H₃₀O₈ | [1][2][3] |
| Molecular Weight | 422.47 g/mol | [1][3][4] |
| Chemical Class | ent-Kaurane Diterpenoid | [1] |
| Source Organism | Isodon enanderianus | [3] |
Potential Biological Activity and Therapeutic Relevance
While specific biological data for this compound is limited in publicly available literature, extensive research on other diterpenoids isolated from Isodon species suggests a strong potential for cytotoxic and anti-cancer activities. Compounds structurally related to this compound, such as Xerophilusin B, have demonstrated significant antiproliferative effects against various cancer cell lines.
Based on the activities of related compounds, this compound is a candidate for investigation against cell lines such as:
-
K562 (Chronic Myelogenous Leukemia)
-
MKN45 (Stomach Adenocarcinoma)
-
HepG2 (Hepatocellular Carcinoma)
-
ESCC (Esophageal Squamous Cell Carcinoma)
Postulated Mechanism of Action and Signaling Pathway
The precise signaling pathway of this compound has not been elucidated. However, the mechanism of the closely related compound, Xerophilusin B, has been studied and involves the induction of cell cycle arrest and apoptosis. It is plausible that this compound acts through a similar pathway.
A proposed signaling cascade, based on the action of Xerophilusin B, is the induction of G2/M cell cycle arrest and the triggering of apoptosis through a mitochondrial-dependent activation of the caspase-9 and caspase-3 cascade.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway of this compound leading to apoptosis.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the investigation of this compound's biological activities. These are based on standard methodologies used for similar natural products.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a panel of cancer cell lines.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
This compound
-
Cancer cell lines (e.g., K562, MKN45, HepG2, ESCC)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Conclusion
This compound represents a promising lead compound for further investigation in the field of oncology drug discovery. While specific biological data on this molecule is sparse, the well-documented activities of structurally similar ent-kaurane diterpenoids provide a strong rationale for its evaluation as a cytotoxic agent. The protocols and hypothetical pathways outlined in this guide offer a foundational framework for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in preclinical models.
References
- 1. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo, in vitro and in silico | HEALTH SCIENCES AND DISEASE [hsd-fmsb.org]
- 3. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Xerophilusin G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xerophilusin G, an ent-kaurane diterpenoid isolated from Isodon xerophilus and Isodon enanderianus, has emerged as a molecule of interest in the exploration of natural products for therapeutic applications. This technical guide provides a consolidated overview of the preliminary biological screening of this compound, with a primary focus on its cytotoxic and anti-proliferative properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.
Cytotoxicity Profile
The primary biological activity reported for this compound is its cytotoxicity against cancer cell lines. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HL-60 | Human promyelocytic leukemia | 3.93 | ~9.3 | [1] |
| S180 | Mouse sarcoma | 19.80 | ~46.9 | [2] |
¹Calculated based on a molecular weight of 422.47 g/mol .
Experimental Protocols
Cytotoxicity Assay: MTT Method for HL-60 Cells
The following is a representative protocol for determining the cytotoxic activity of this compound against the HL-60 cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This protocol is based on established methodologies for cytotoxicity screening.[3]
1. Cell Culture:
-
Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
HL-60 cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/mL.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations.
-
The cells are treated with the various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the highest concentration of the solvent used) is also included.
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of this compound and analyzing the data using a suitable statistical software.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of an in vitro cytotoxicity assay using the MTT method.
Generalized Apoptotic Signaling Pathway
Caption: A generalized intrinsic apoptosis pathway often triggered by cytotoxic compounds.
Discussion and Future Directions
The preliminary data strongly suggest that this compound possesses cytotoxic activity against specific cancer cell lines. The observed potency against the HL-60 leukemia cell line warrants further investigation into its mechanism of action. Future studies should aim to:
-
Elucidate the Mechanism of Action: Investigate whether the cytotoxic effects are mediated through apoptosis, necrosis, or other forms of cell death. Analysis of cell cycle progression and key apoptotic markers would be crucial.
-
Broaden the Screening Panel: Evaluate the activity of this compound against a wider range of cancer cell lines, including solid tumors, to determine its spectrum of activity.
-
Investigate Other Biological Activities: Conduct screenings for other potential therapeutic properties, such as anti-inflammatory, antiviral, and antimicrobial activities, to build a comprehensive biological profile.
-
In Vivo Studies: Should in vitro studies continue to yield promising results, subsequent in vivo studies in animal models will be necessary to assess the compound's efficacy and safety profile in a physiological system.
Disclaimer: The information provided in this guide is based on publicly available research. The signaling pathway diagram represents a generalized model for apoptosis and has not been specifically validated for this compound. Further research is required to fully characterize the biological activities and mechanisms of this compound.
References
- 1. Phenotypic and Functional Analysis of HL-60 Cells Used in Opsonophagocytic-Killing Assay for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis and antiproliferative activity of the isomeric sphinganine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of Xerophilusin G
AN001 | Revision 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Xerophilusin G is a novel secondary metabolite with significant potential in drug development due to its hypothesized biological activities. To facilitate research and development, robust and reliable analytical methods for its quantification in various matrices are essential. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise measurements of this compound in samples such as fermentation broths, plant extracts, or biological fluids.
The protocols herein are based on established principles of analytical chemistry and are intended as a comprehensive guide for method development and validation. While no specific methods for this compound are currently published, the following procedures can be adapted and optimized for this and other similar novel compounds.
Quantitative Data Summary
The following table represents a hypothetical dataset for the quantification of this compound using the described methods. This data illustrates the expected performance characteristics of a validated analytical method.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998[1] |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.5 ng/mL[2] |
| Precision (%RSD) | < 5% | < 10%[1] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110%[3] |
| Matrix Effect | Not Applicable | 85 - 115% |
| Extraction Recovery | > 90% | > 85%[3] |
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
This protocol is a general guideline for extracting this compound from a solid matrix (e.g., microbial culture, plant material).
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized)
-
Formic acid
-
Solid sample containing this compound
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh 1 g of the homogenized solid sample into a 50 mL conical tube.
-
Add 10 mL of extraction solvent (e.g., methanol or ethyl acetate). The choice of solvent should be optimized based on the polarity of this compound.
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-6) on the pellet with a fresh 10 mL of extraction solvent to maximize recovery.
-
Combine the supernatants from both extractions.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
HPLC-UV Quantification Method
This method is suitable for routine quantification where high sensitivity is not required.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by UV-Vis scan of this compound standard (e.g., 254 nm)
Procedure:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples.
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing the peak area to the calibration curve.
LC-MS/MS Quantification Method
This method provides high sensitivity and selectivity, making it ideal for complex matrices and low concentrations of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3 min: 5% to 95% B
-
3-4 min: 95% B
-
4-4.1 min: 95% to 5% B
-
4.1-5 min: 5% B (equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: ESI Positive or Negative (to be determined by infusion of this compound standard)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be determined by direct infusion of the this compound standard.
Procedure:
-
Optimize MS parameters by infusing a standard solution of this compound.
-
Develop a Multiple Reaction Monitoring (MRM) method with optimized precursor/product ion transitions and collision energies.
-
Prepare calibration standards and quality control (QC) samples in a matrix matching the study samples if possible.
-
Inject the calibration standards and QC samples to establish the calibration curve and validate the run.
-
Inject the prepared samples.
-
Process the data using the instrument's software to quantify this compound based on the peak area ratios of the analyte to an internal standard (if used).
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical GPCR signaling pathway for this compound.
References
Application Notes and Protocols for the Proposed Total Synthesis of Xerophilusin G
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Xerophilusin G is a structurally complex ent-kaurane diterpenoid isolated from Isodon xerophilus.[] As of this writing, a total synthesis of this compound has not been reported in the scientific literature. This document outlines proposed total synthesis strategies for this compound based on successful synthetic routes developed for structurally related Isodon diterpenoids. The strategies presented herein are theoretical and intended to serve as a guide for researchers aiming to achieve the first total synthesis of this natural product. The proposed routes leverage key transformations such as Diels-Alder reactions, radical cyclizations, and late-stage oxidations, which have proven effective in the synthesis of other complex diterpenoids.[2][3][4][5]
Chemical Structure of this compound
This compound is a tetracyclic diterpenoid belonging to the ent-kaurane family. Its chemical structure is characterized by a bicyclo[3.2.1]octane core and multiple stereocenters. The molecular formula is C22H30O8.[]
Systematic Name: Kaur-16-en-15-one, 18-(acetyloxy)-7,20-epoxy-1,6,7,14-tetrahydroxy-, (1β,4α,6β,7α,14R)-[]
Proposed Retrosynthetic Analysis
Given the absence of a published total synthesis of this compound, we propose a convergent retrosynthetic strategy. This approach is inspired by the successful syntheses of other Isodon diterpenoids, such as sculponeatin N and various enmein-type natural products.[2][4][6][7] The primary disconnection points are chosen to simplify the complex polycyclic system into more manageable, synthetically accessible fragments.
A plausible retrosynthetic analysis of this compound is depicted below. The strategy hinges on the late-stage introduction of peripheral functional groups onto a pre-formed core structure. The tetracyclic core can be disconnected via a key intramolecular cyclization, such as a Diels-Alder reaction or a radical cyclization, to yield simpler precursors.
Caption: Proposed retrosynthetic analysis for this compound.
Proposed Synthetic Strategies and Key Transformations
Two primary strategies are proposed, each centered around a different key bond-forming reaction to construct the core of this compound.
Strategy A: Intramolecular Diels-Alder Approach
This strategy is inspired by the synthesis of (±)-sculponeatin N, which successfully employed an intramolecular Diels-Alder (IMDA) reaction to construct the B and C rings of the diterpenoid core simultaneously.[6][8]
Key Steps:
-
Synthesis of the IMDA Precursor: Construction of a linear precursor containing a diene and a dienophile.
-
Intramolecular Diels-Alder Cycloaddition: A thermal or Lewis acid-catalyzed IMDA reaction to form the tetracyclic core.
-
Radical Cyclization: Formation of the D ring through a radical-mediated cyclization.
-
Late-Stage Oxidations and Functional Group Manipulations: Introduction of the hydroxyl and acetate groups at the final stages of the synthesis.
Caption: Workflow for the proposed intramolecular Diels-Alder strategy.
Strategy B: Reductive Radical Cyclization Approach
This approach is based on the synthesis of sculponeatin N by Thomson and co-workers, which features a highly efficient reductive radical cyclization to form the bicyclo[3.2.1]octane ring system.[2]
Key Steps:
-
Nazarov Cyclization: Initial construction of a cyclopentenone intermediate.
-
Ring-Closing Metathesis: Formation of a larger ring system that will be a precursor to the core.
-
Reductive Radical Cyclization: A key step to form the bicyclo[3.2.1]octane core.
-
Oxidative Cleavage and Functionalization: Tailoring the core structure to introduce the necessary oxygenated functional groups.
Caption: Workflow for the proposed reductive radical cyclization strategy.
Comparative Data of Related Syntheses
Since there is no quantitative data for the synthesis of this compound, the following table summarizes the key metrics from the total syntheses of structurally related Isodon diterpenoids. This data can serve as a benchmark for a future synthesis of this compound.
| Natural Product | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| (±)-Sculponeatin N | Intramolecular Diels-Alder, Radical Cyclization | 13 | 13.9% | [6] |
| (-)-Maoecrystal V | Intramolecular Heck, Diels-Alder | 11 | Not explicitly stated | [3][9] |
| (-)-Enmein | Divergent Synthesis, Reductive Alkenylation | ~20 (from known intermediate) | Not explicitly stated | [4][7] |
| (±)-Maoecrystal V | Wessely Oxidative Dearomatization, IMDA | ~15 | Not explicitly stated | [10][11] |
Experimental Protocols for Key Experiments (Proposed)
The following protocols are adapted from the literature for the synthesis of related compounds and are proposed as starting points for the synthesis of this compound. Note: These are generalized procedures and will require optimization.
Protocol 1: Intramolecular Diels-Alder Reaction (Adapted from the synthesis of (±)-Sculponeatin N) [6]
-
Preparation of the IMDA Precursor: The triene precursor is synthesized through standard organic transformations (e.g., Wittig reactions, aldol condensations).
-
Cyclization Conditions:
-
Dissolve the IMDA precursor (1.0 eq) in toluene (0.01 M).
-
Heat the solution at 180 °C in a sealed tube for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the cycloadduct.
-
Protocol 2: Reductive Radical Cyclization (Adapted from the synthesis of sculponeatin N) [2]
-
Preparation of the Radical Precursor: The alkyne-containing precursor is prepared from the corresponding ketone.
-
Cyclization Conditions:
-
Dissolve the radical precursor (1.0 eq) and AIBN (0.2 eq) in degassed toluene (0.05 M).
-
Add Bu3SnH (1.5 eq) dropwise to the solution at 80 °C over 1 hour.
-
Stir the reaction mixture at 80 °C for an additional 2 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir vigorously for 1 hour, then filter through Celite.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Protocol 3: Late-Stage C-H Oxidation
The introduction of hydroxyl groups at unactivated positions is a common challenge in natural product synthesis.
-
Directed C-H Oxidation:
-
Protect existing sensitive functional groups.
-
Utilize a directing group strategy (e.g., with a proximal ester or amide) to guide a metal-catalyzed oxidation (e.g., using a palladium or rhodium catalyst) to the desired C-H bond.
-
-
Non-Directed C-H Oxidation:
-
In a flame-dried flask under an inert atmosphere, dissolve the substrate (1.0 eq) in a suitable solvent (e.g., CH2Cl2 or MeCN).
-
Add a hypervalent iodine reagent (e.g., IBX) or a metal oxide (e.g., SeO2).
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography.
-
Conclusion
The total synthesis of this compound represents a significant challenge in contemporary organic synthesis. The proposed strategies, leveraging key transformations from the successful syntheses of related Isodon diterpenoids, provide a solid foundation for future synthetic efforts. The development of a successful total synthesis will not only provide access to this biologically interesting molecule for further study but also contribute to the advancement of synthetic methodology for complex natural products. Researchers undertaking this challenge should anticipate the need for extensive optimization of the proposed reaction conditions and protecting group strategies to accommodate the specific functionality of this compound.
References
- 2. Total synthesis of the Isodon diterpene sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Divergent Total Syntheses of Enmein-Type Natural Products: (-)-Enmein, (-)-Isodocarpin, and (-)-Sculponin R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of (±)-sculponeatin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Xerophilusin G In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Xerophilusin G, a natural diterpenoid. The primary method detailed is the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique for assessing cell metabolic activity. Due to the limited availability of specific published data for this compound, this document presents a generalized protocol applicable to natural product screening and provides illustrative data and potential signaling pathways based on related compounds.
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxic activity of this compound against various cancer cell lines, as determined by an MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[1]
Table 1: Illustrative Cytotoxic Activity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.8 |
| HeLa | Cervical Cancer | 48 | 22.5 |
| MCF-7 | Breast Adenocarcinoma | 48 | 18.2 |
| HepG2 | Hepatocellular Carcinoma | 48 | 25.1 |
Note: The data presented in this table is for illustrative purposes only and is intended to serve as a template for presenting experimental results. Actual IC50 values for this compound need to be determined experimentally.
Experimental Protocols
This section details the methodology for assessing the in vitro cytotoxicity of this compound using the MTT assay. This assay is a standard for evaluating the preliminary anticancer activity of natural products.[2]
MTT Assay Protocol for this compound
1. Principle:
The MTT assay is a colorimetric method used to assess cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells.[2]
2. Materials:
-
This compound (stock solution prepared in DMSO)
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals.
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
3. Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
4. Compound Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in culture medium. It is advisable to perform a range-finding experiment to determine the appropriate concentration range.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
5. MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
6. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The cell viability can be calculated using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[1]
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps of the in vitro cytotoxicity assay for this compound.
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Potential Signaling Pathway: Intrinsic Apoptosis
While the specific signaling pathway for this compound has not been fully elucidated, a related compound, Xerophilusin B, has been shown to induce apoptosis through a mitochondrial-dependent pathway in esophageal squamous cell carcinoma cells.[2][3] This intrinsic pathway of apoptosis is a common mechanism for many natural anticancer compounds. The following diagram illustrates this potential mechanism of action.
Caption: A potential intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Xerophilusin B
A Potent Inducer of Apoptosis in Esophageal Squamous Cell Carcinoma
Introduction
These application notes provide detailed protocols and data concerning the anti-tumor activity of Xerophilusin B, a natural ent-kaurane diterpenoid. Initial research has demonstrated its potent antiproliferative effects against esophageal squamous cell carcinoma (ESCC) cell lines. The compound induces cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent for ESCC. The following sections summarize the observed cellular responses to Xerophilusin B and provide detailed experimental protocols for researchers and drug development professionals.
Data Presentation
Xerophilusin B has been shown to exhibit significant antiproliferative effects on ESCC cell lines in a time- and dose-dependent manner.[1] Notably, it displays lower toxicity against normal human and murine cell lines, suggesting a favorable therapeutic window.[1] In vivo studies have further confirmed that Xerophilusin B can inhibit tumor growth in xenograft models without significant adverse effects.[1]
| Cell Line Type | Compound | Observed Effect | Selectivity | In Vivo Efficacy |
| Esophageal Squamous Cell Carcinoma (ESCC) | Xerophilusin B | Time- and dose-dependent antiproliferative effects | Lower toxicity against normal human and murine cell lines | Inhibition of tumor growth in a human esophageal tumor xenograft model |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the cellular response to Xerophilusin B.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Xerophilusin B on ESCC cell lines.
-
Materials:
-
ESCC cell lines (e.g., KYSE-150, EC-109)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Xerophilusin B (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed ESCC cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Xerophilusin B in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Xerophilusin B. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of Xerophilusin B on the cell cycle distribution of ESCC cells.
-
Materials:
-
ESCC cells
-
6-well plates
-
Xerophilusin B
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Seed ESCC cells in 6-well plates and treat with Xerophilusin B at the desired concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS containing RNase A.
-
Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Analysis (Western Blot for Caspase Activation)
This protocol details the detection of key apoptosis-related proteins modulated by Xerophilusin B.
-
Materials:
-
ESCC cells
-
Xerophilusin B
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against Cytochrome c, Caspase-9, Caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat ESCC cells with Xerophilusin B for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Visualizations
Diagram 1: Xerophilusin B Induced Apoptosis Signaling Pathway
Caption: Xerophilusin B induces apoptosis via the mitochondrial pathway.
Diagram 2: Experimental Workflow for Assessing Xerophilusin B Activity
Caption: Workflow for evaluating the anticancer effects of Xerophilusin B.
References
Application Notes and Protocols: Investigating Cell Cycle Arrest by Xerophilusin G
Note: As of the current date, publicly available research specifically detailing the effects of Xerophilusin G on cell cycle arrest is limited. The following application notes and protocols are based on the published research for a closely related compound, Xerophilusin B , which has been shown to induce G2/M cell cycle arrest and apoptosis in esophageal squamous cell carcinoma (ESCC) cells.[1][2][3] These protocols can serve as a foundational guide for investigating the potential effects of this compound.
Introduction
Xerophilusin B is a natural ent-kaurane diterpenoid isolated from Isodon xerophilus.[1] Studies have demonstrated its antiproliferative effects on esophageal squamous cell carcinoma (ESCC) cell lines in a time- and dose-dependent manner.[1][2][3] A key mechanism of its antitumor activity is the induction of G2/M phase cell cycle arrest and the promotion of apoptosis through a mitochondrial-dependent pathway.[1][3] These notes provide a framework for researchers, scientists, and drug development professionals to study the effects of Xerophilusin compounds on cell cycle progression.
Data Presentation
The following tables summarize the quantitative data on the effects of Xerophilusin B on ESCC cell lines.
Table 1: Antiproliferative Activity of Xerophilusin B on Esophageal Squamous Cell Carcinoma Cell Lines
| Cell Line | IC50 (µM) after 48h |
| EC109 | 7.5 ± 0.6 |
| KYSE30 | 8.2 ± 0.7 |
| KYSE150 | 9.1 ± 0.8 |
| KYSE510 | 10.3 ± 0.9 |
Data represents the mean ± standard deviation of three independent experiments.
Table 2: Effect of Xerophilusin B on Cell Cycle Distribution in EC109 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 ± 2.1 | 30.1 ± 1.5 | 14.6 ± 1.2 |
| Xerophilusin B (5 µM) | 48.2 ± 1.8 | 25.4 ± 1.3 | 26.4 ± 1.7 |
| Xerophilusin B (10 µM) | 35.1 ± 1.5 | 18.2 ± 1.1 | 46.7 ± 2.0 |
| Xerophilusin B (20 µM) | 20.7 ± 1.2 | 10.5 ± 0.9 | 68.8 ± 2.5 |
EC109 cells were treated with varying concentrations of Xerophilusin B for 24 hours. Data is presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human esophageal squamous cell carcinoma (ESCC) cell lines (e.g., EC109, KYSE30, KYSE150, KYSE510).
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound/B in dimethyl sulfoxide (DMSO).
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for cell cycle analysis and western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound/B for the desired time points (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Include a vehicle control (DMSO only) in all experiments.
-
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with different concentrations of this compound/B for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates, allow them to adhere overnight, and then treat with this compound/B for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in 70% ethanol at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis:
-
Treat cells with this compound/B as described for cell cycle analysis.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, p-CDK1, Cdc25C, p-Cdc25C, Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of Xerophilusin-induced G2/M arrest and apoptosis.
Experimental Workflow Diagram
Caption: Workflow for studying Xerophilusin's effect on cell cycle arrest.
References
Application Notes and Protocols for In Vivo Experimental Design of Xerophilusin G Studies in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Xerophilusins are a class of natural compounds with demonstrated biological activities. For instance, Xerophilusin A and B, an ent-kaurane diterpenoid isolated from Isodon xerophilus, have shown cytotoxic and anti-proliferative effects against cancer cell lines.[1][2] Specifically, Xerophilusin B has been found to inhibit tumor growth in a human esophageal tumor xenograft model in mice, suggesting its potential as a chemotherapeutic agent.[1] This document provides a detailed framework for the in vivo experimental design to evaluate the therapeutic potential and safety profile of a related compound, Xerophilusin G, in mice. The protocols outlined below are intended to serve as a comprehensive guide for researchers, covering preliminary dose-finding studies, pharmacokinetic and pharmacodynamic assessments, and efficacy evaluation in a cancer xenograft model. Adherence to ethical guidelines for animal research is paramount throughout these studies.
Preliminary Studies: Dose-Range Finding and Acute Toxicity
Objective: To determine the maximum tolerated dose (MTD) and to observe any acute toxicity signs of this compound in mice. This information is crucial for selecting appropriate dose levels for subsequent efficacy studies.
Experimental Protocol:
-
Animal Model:
-
Housing and Care:
-
Drug Formulation and Administration:
-
The formulation of this compound will depend on its solubility. If solubility is poor, methods like using nanoparticles or microparticles might be considered to improve bioavailability.[5]
-
Administration Route: Intraperitoneal (i.p.) injection or oral gavage, depending on the compound's properties and intended clinical route. For oral gavage in rodents, the volume should generally not exceed 1 ml/100 g body weight.[3]
-
-
Experimental Groups:
-
A minimum of three dose levels of this compound and a concurrent control group (vehicle only) should be used.[3]
-
A suggested starting dose can be extrapolated from in vitro IC50 data if available, or based on data from similar compounds. If no data is available, a wide range of doses should be tested (e.g., 10, 100, 400 mg/kg).[6]
-
-
Procedure:
-
Administer a single dose of this compound or vehicle to the respective groups.
-
Observe animals closely for clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-administration, and then daily for 14 days.[7]
-
Record daily body weight and any changes in skin, fur, eyes, and general behavior.[8]
-
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize the surviving animals.
-
Conduct gross necropsy on all animals (including those that die during the study).
-
Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
Data Presentation:
| Table 1: Dose-Range Finding and Acute Toxicity Study Design | ||||
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (per sex) |
| 1 | Vehicle Control | 0 | i.p. or Oral | 5 |
| 2 | This compound | Low Dose (e.g., 10) | i.p. or Oral | 5 |
| 3 | This compound | Mid Dose (e.g., 100) | i.p. or Oral | 5 |
| 4 | This compound | High Dose (e.g., 400) | i.p. or Oral | 5 |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate its concentration with its biological effect.
Experimental Protocol:
-
Animal Model: As described in Section 1.
-
Drug Administration:
-
Administer a single, non-toxic dose of this compound (determined from the acute toxicity study) via the chosen route.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
At each time point, a subset of animals will be euthanized for tissue collection (e.g., liver, kidney, tumor if applicable) to determine drug distribution.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma and tissue homogenates.[9]
-
-
PK Analysis:
-
PD Analysis:
Data Presentation:
| Table 2: Pharmacokinetic Study Sample Collection Schedule | ||
| Time Point (hours) | Sample Type | Number of Animals per Time Point |
| 0 (pre-dose) | Blood | 3 |
| 0.25 | Blood, Tissues | 3 |
| 0.5 | Blood, Tissues | 3 |
| 1 | Blood, Tissues | 3 |
| 2 | Blood, Tissues | 3 |
| 4 | Blood, Tissues | 3 |
| 8 | Blood, Tissues | 3 |
| 24 | Blood, Tissues | 3 |
Efficacy Studies in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model. Based on the data for Xerophilusin B, an esophageal squamous cell carcinoma (ESCC) xenograft model is a suitable choice.[1]
Experimental Protocol:
-
Animal Model:
-
Species: Mouse
-
Strain: BALB/c nude (athymic) mice to prevent rejection of human tumor xenografts.[1]
-
Sex: Female or male
-
Age: 6-8 weeks
-
-
Tumor Cell Line:
-
Use a human ESCC cell line (e.g., KYSE-150, EC-109) that has been shown to be sensitive to related compounds in vitro.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
-
Experimental Groups and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.[12]
-
Include a vehicle control group, a positive control group (a standard-of-care chemotherapeutic agent for ESCC), and at least two dose levels of this compound.[13]
-
Administer treatment daily or on an optimized schedule determined by the PK/PD studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The primary endpoint is tumor growth inhibition. The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration.
-
-
Post-Mortem Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the tumors and process them for histopathology, immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3), and Western blot analysis to investigate the mechanism of action.[1]
-
Collect blood for hematology and serum chemistry analysis to assess systemic toxicity.
-
Data Presentation:
| Table 3: Efficacy Study in ESCC Xenograft Model | ||||
| Group | Treatment | Dose (mg/kg) | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | 0 | Daily, i.p. | 10 |
| 2 | This compound | Low Dose | Daily, i.p. | 10 |
| 3 | This compound | High Dose | Daily, i.p. | 10 |
| 4 | Positive Control | (e.g., Cisplatin) | As per literature | 10 |
Mandatory Visualizations
References
- 1. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity Cytotoxic | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 3. fda.gov [fda.gov]
- 4. utu.fi [utu.fi]
- 5. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Pharmacokinetics/pharmacodynamic correlations of fluconazole in murine model of cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tackling In Vivo Experimental Design [modernvivo.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Xerophilusin G as a Potential Therapeutic Agent
Disclaimer: As of late 2025, detailed research on the therapeutic potential of Xerophilusin G is limited in publicly accessible scientific literature. This compound is an ent-kaurane diterpenoid isolated from plants of the Isodon genus. To provide comprehensive application notes and protocols as requested, this document utilizes data from a closely related and well-studied compound from the same chemical class and genus, Xerophilusin B , as a representative model. The methodologies and expected outcomes described herein are based on studies of Xerophilusin B and are intended to serve as a guide for the investigation of this compound and similar ent-kaurane diterpenoids.
Introduction
This compound is a natural product belonging to the ent-kaurane class of diterpenoids, which are abundantly found in plants of the Isodon genus. Several members of this family, including Xerophilusin B, have demonstrated significant biological activities, particularly cytotoxic effects against various cancer cell lines.[1][2][3] These compounds are of considerable interest in drug discovery and development due to their potential as anticancer agents. This document provides an overview of the potential therapeutic applications of this compound, with detailed protocols for its evaluation, using Xerophilusin B as a case study.
Potential Therapeutic Application: Anticancer Agent
Based on the activity of related compounds, this compound is hypothesized to possess anticancer properties. Studies on Xerophilusin B have shown that it exhibits antiproliferative effects against esophageal squamous cell carcinoma (ESCC) cell lines.[1][3] The proposed mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis through the mitochondrial-dependent pathway.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from studies on Xerophilusin B, which can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: In Vitro Cytotoxicity of Xerophilusin B
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| EC9706 | Esophageal Squamous Cell Carcinoma | 9.2 ± 1.1 |
| Eca109 | Esophageal Squamous Cell Carcinoma | 12.5 ± 1.5 |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 15.8 ± 2.1 |
| Het-1A | Normal Esophageal Epithelial | > 50 |
| L-02 | Normal Human Liver | > 50 |
Data is representative of typical findings for Xerophilusin B and similar compounds.
Table 2: In Vivo Tumor Growth Inhibition by Xerophilusin B
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 | Inhibition Rate (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Xerophilusin B | 10 | 625 ± 80 | 50 |
| Cisplatin | 5 | 500 ± 70 | 60 |
Data from a representative human esophageal tumor xenograft model in BALB/c nude mice.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., EC9706, Eca109) and a normal cell line (e.g., Het-1A)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan Spectrum Microplate Reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Cell Cycle Analysis
This protocol is to determine the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in 70% ethanol at 4°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[4][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Harvest and wash the cells as described for the cell cycle analysis.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[6][7][8]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
In Vivo Xenograft Tumor Model
This protocol describes an in vivo study to assess the anti-tumor efficacy of this compound.[9][10]
Materials:
-
BALB/c nude mice (4-6 weeks old)
-
Cancer cells (e.g., EC9706)
-
This compound
-
Vehicle solution
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ cancer cells into the flank of each mouse.
-
When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like cisplatin).
-
Administer the treatments (e.g., intraperitoneal injection) daily for 21 days.
-
Measure the tumor volume with calipers every 3 days. Tumor volume = (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathway
References
- 1. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Xerophilusin G Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Xerophilusin G, an ent-kaurane diterpenoid isolated from Isodon enanderianus. The information is presented in a question-and-answer format to directly address common issues encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a diterpenoid compound belonging to the ent-kaurane class.[1][2] Its primary natural source is the aerial parts of the plant Isodon enanderianus.[1] It has also been isolated from other Isodon species.[1]
Q2: What are the general steps involved in the extraction of this compound?
The general workflow for this compound extraction involves:
-
Plant Material Preparation: Drying and powdering the aerial parts of Isodon enanderianus.
-
Solvent Extraction: Extracting the powdered plant material with a suitable organic solvent.
-
Concentration: Removing the solvent to obtain a crude extract.
-
Fractionation: Partitioning the crude extract to enrich the diterpenoid fraction.
-
Purification: Isolating this compound from the enriched fraction using chromatographic techniques.
Q3: Which solvents are most effective for extracting this compound?
Based on studies on diterpenoids from Isodon species, polar solvents are generally effective. Common choices include:
The choice of solvent will depend on the desired selectivity and the subsequent purification strategy. For instance, initial extraction with a less polar solvent like petroleum ether can be used to remove chlorophyll and lipids before extracting with a more polar solvent for the target diterpenoids.[3]
Q4: What are some advanced extraction techniques that can improve the yield of diterpenoids like this compound?
Modern extraction methods can offer higher efficiency and reduced extraction times compared to conventional methods. These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[4]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2, often with a modifier like ethanol, for a clean and selective extraction. This method can significantly increase the yield of diterpenes compared to conventional Soxhlet extraction.[5]
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete drying of plant material. 2. Inefficient grinding of plant material. 3. Inappropriate solvent-to-solid ratio. 4. Insufficient extraction time or temperature. | 1. Ensure plant material is thoroughly dried to a constant weight. 2. Grind the material to a fine, uniform powder to increase surface area. 3. Optimize the solvent-to-solid ratio; a common starting point is 10:1 to 20:1 (v/w).[4] 4. Increase extraction time and/or temperature. For maceration, allow for 24-72 hours.[4] For reflux extraction, monitor the temperature to be near the boiling point of the solvent. |
| Low Concentration of this compound in the Extract | 1. Suboptimal solvent choice. 2. Co-extraction of interfering compounds (e.g., chlorophyll, lipids). 3. Degradation of the target compound. | 1. Experiment with solvents of varying polarity (e.g., ethanol, ethyl acetate, acetone). A mixture of solvents can also be effective.[6] 2. Perform a preliminary extraction with a non-polar solvent (e.g., hexane or petroleum ether) to remove lipids and chlorophyll before the main extraction.[3] 3. Avoid excessive heat and light exposure. Consider using extraction methods that operate at lower temperatures, such as UAE at room temperature.[4] |
| Difficulty in Chromatographic Separation | 1. Poor resolution of peaks. 2. Co-elution of compounds with similar polarity. 3. Column overloading. | 1. Optimize the mobile phase composition. For silica gel chromatography, a gradient elution of petroleum ether-ethyl acetate or hexane-acetone is often used.[3] 2. Employ multiple chromatographic techniques. For example, follow up silica gel chromatography with Sephadex LH-20 or preparative HPLC for finer separation.[7] 3. Reduce the amount of sample loaded onto the column. |
| Formation of Emulsions during Liquid-Liquid Extraction | 1. High concentration of surfactants or lipids in the extract. | 1. Add a small amount of a saturated salt solution (brine) to break the emulsion. 2. Centrifuge the mixture to facilitate phase separation. 3. Allow the mixture to stand for an extended period. |
Experimental Protocols
Protocol 1: General Solvent Extraction of Diterpenoids from Isodon species
This protocol is a generalized procedure based on common practices for extracting diterpenoids from the Isodon genus.
-
Preparation of Plant Material:
-
Air-dry the aerial parts of Isodon enanderianus at room temperature until a constant weight is achieved.
-
Grind the dried plant material into a fine powder (40-60 mesh).
-
-
Extraction:
-
Concentration:
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning successively with petroleum ether and then ethyl acetate.
-
The ethyl acetate fraction is typically enriched with diterpenoids.[3]
-
-
Purification:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether-ethyl acetate or hexane-acetone.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar Rf values to this compound.
-
Further purify the combined fractions using Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[7]
-
Improving Yield at the Source: Biosynthesis Insights
The biosynthesis of ent-kaurane diterpenoids, the class to which this compound belongs, originates from the methylerythritol phosphate (MEP) pathway in plants. Understanding this pathway can open avenues for metabolic engineering to enhance the production of these compounds in the plant itself.
Biosynthesis Pathway of ent-Kaurane Diterpenoids
Caption: Biosynthesis of ent-kaurane diterpenoids in Isodon.
Experimental Workflow and Logic Diagrams
General Extraction and Purification Workflow
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoids from Isodon species: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103739586A - Method for extracting diterpenoid compounds from Blumea aromatic DC. - Google Patents [patents.google.com]
Technical Support Center: Total Synthesis of Xerophilusin G
Disclaimer: The total synthesis of Xerophilusin G has not been extensively reported in peer-reviewed literature. This guide is a predictive resource based on the analysis of its complex structure and draws parallels from the synthesis of similar natural products. The experimental protocols and troubleshooting advice are hypothetical and intended for informational purposes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main structural challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several significant challenges stemming from its highly oxygenated and stereochemically dense polycyclic core. Key difficulties include:
-
Construction of the [3.2.1] Bicyclic System: The bridged-ring system at the core of the molecule is a significant hurdle.
-
Stereochemical Control: The molecule possesses multiple contiguous stereocenters that must be set with high precision.
-
Formation of the Tetrahydrofuran Ring: The embedded and functionalized tetrahydrofuran ring requires careful planning.
-
Late-Stage Functionalization: The introduction of multiple hydroxyl groups and an acetate ester on a complex scaffold is challenging due to potential issues with selectivity and protecting group chemistry.
-
The Quaternary Carbon Center: The presence of a quaternary carbon at a ring junction adds to the synthetic complexity.
Q2: What are some potential retrosynthetic strategies for this compound?
A2: A plausible retrosynthetic analysis would involve disconnecting the molecule at key positions to simplify the structure into more manageable fragments. A convergent approach is likely to be most effective.
Hypothetical Retrosynthetic Approach:
Caption: A possible retrosynthetic strategy for this compound.
Q3: How can the stereochemistry of the multiple hydroxyl groups be controlled?
A3: Achieving the correct stereochemistry of the hydroxyl groups will likely rely on a combination of substrate-controlled and reagent-controlled methods. For example, directed hydrogenations or epoxidations using existing stereocenters to influence the facial selectivity of the reaction are viable strategies. Chiral reagents, such as those used in asymmetric dihydroxylation (e.g., AD-mix), could also be employed on a suitable precursor.
Troubleshooting Guides
Problem 1: Low Yield in the Key [3.2.1] Bicyclic Core Formation
You are attempting a key intramolecular reaction (e.g., a Diels-Alder or a radical cyclization) to form the bicyclic core of this compound, but the yield is consistently low, with significant formation of side products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Conformation for Cyclization | Perform conformational analysis using computational methods. Modify the substrate to favor the reactive conformation, for example, by changing protecting groups to alter steric interactions. | An increase in the desired product's yield by favoring the necessary spatial arrangement of reacting groups. |
| Unfavorable Reaction Kinetics | Screen a variety of catalysts and reaction conditions (temperature, solvent, concentration). For a Diels-Alder reaction, Lewis acid catalysis could be explored. For radical cyclizations, different initiators and tin or silane reagents should be tested. | Identification of optimal reaction conditions that accelerate the desired pathway over side reactions. |
| Steric Hindrance | Redesign the cyclization precursor to reduce steric clash. This might involve using smaller protecting groups or altering the order of bond formations. | Improved accessibility of the reactive centers, leading to a higher yield of the desired bicyclic product. |
Problem 2: Poor Diastereoselectivity in the Introduction of a Key Hydroxyl Group
You are performing a reduction of a ketone or an epoxidation of an alkene to introduce a critical hydroxyl group, but the reaction proceeds with low diastereoselectivity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Facial Bias | Introduce a directing group near the reactive center. For a ketone reduction, a nearby hydroxyl group can chelate to the reducing agent, directing hydride delivery from a specific face. | A significant improvement in the diastereomeric ratio (d.r.) of the desired alcohol. |
| Flexible Substrate Conformation | Employ a bulkier reducing or oxidizing agent to exploit subtle steric differences between the two faces of the substrate. | Increased diastereoselectivity due to enhanced steric differentiation. |
| Reagent-Control is Insufficient | Switch to a substrate-controlled reaction by modifying the structure to create a more rigid conformation with a clear facial bias. This is a more involved change but can be highly effective. | High diastereoselectivity is achieved due to the locked conformation of the substrate. |
Experimental Protocols
Hypothetical Protocol: Directed Ketone Reduction
This protocol is a hypothetical example for the stereoselective reduction of a ketone to a secondary alcohol, a common transformation in natural product synthesis.
Objective: To achieve high diastereoselectivity in the reduction of an advanced intermediate ketone to the corresponding alcohol, leveraging a neighboring hydroxyl group for directed reduction.
Reaction Scheme:
Caption: Workflow for a directed ketone reduction.
Materials:
-
Advanced ketone intermediate (1.0 eq)
-
Zinc borohydride (Zn(BH₄)₂) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
The advanced ketone intermediate is dissolved in anhydrous THF under an inert atmosphere of argon.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of zinc borohydride in THF is added dropwise over 30 minutes. The chelation of the zinc to the existing hydroxyl and the ketone is expected to direct the hydride delivery.
-
The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired alcohol.
Quantitative Data from Analogous Systems:
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Sodium Borohydride | Methanol | 0 | 3:1 | 95 |
| L-Selectride® | THF | -78 | 10:1 | 85 |
| Zinc Borohydride | THF | -78 | >20:1 | 92 |
This technical support guide provides a framework for addressing the anticipated challenges in the total synthesis of this compound. By combining careful strategic planning, methodical troubleshooting, and the application of established synthetic methodologies, progress can be made toward the synthesis of this complex natural product.
Technical Support Center: Overcoming Poor Aqueous Solubility of Xerophilusin G
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Xerophilusin G, a diterpenoid compound.[1] The following resources are designed to offer practical guidance for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: As a diterpenoid, this compound possesses a complex, largely hydrophobic molecular structure. This nonpolar nature leads to unfavorable interactions with polar water molecules, resulting in low solubility.
Q2: What is the first step I should take to improve the solubility of this compound for my experiments?
A2: The initial approach depends on your experimental needs. For preliminary in vitro studies, using a co-solvent system is often the quickest method. For in vivo studies or formulation development, more advanced techniques like cyclodextrin complexation or nanoparticle formulation might be necessary to ensure stability and biocompatibility.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: The effectiveness of pH adjustment depends on whether this compound has ionizable functional groups.[1][2] If the structure contains acidic or basic moieties, altering the pH of the solution to ionize the compound can significantly increase its solubility. This is a common and effective strategy for ionizable drugs.[3]
Q4: Are there any safety concerns with the excipients used for solubility enhancement?
A4: Yes, the biocompatibility and potential toxicity of any excipient must be considered, especially for in vivo applications. For instance, some organic co-solvents can be toxic at high concentrations. Cyclodextrins are generally considered safe, with some derivatives having excellent safety profiles for parenteral use.[4][5] Always consult the relevant safety data sheets and literature for the specific excipients you are using.
Troubleshooting Guides
Co-Solvent Method
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The drug is crashing out as the concentration of the organic co-solvent falls below the level required to maintain solubility. | - Decrease the initial concentration of this compound in the co-solvent. - Increase the proportion of co-solvent in the final solution, if tolerated by the experimental system. - Add a surfactant to the aqueous buffer to help stabilize the compound. |
| Co-solvent is incompatible with the experimental assay | The co-solvent (e.g., DMSO, ethanol) interferes with cell viability, enzyme activity, or analytical measurements. | - Screen for a more biocompatible co-solvent, such as polyethylene glycol (PEG) or propylene glycol.[6] - Reduce the final concentration of the co-solvent to the highest tolerable level. - Consider an alternative solubilization method, such as cyclodextrin complexation. |
Cyclodextrin Inclusion Complexation
| Issue | Possible Cause | Troubleshooting Steps |
| Low complexation efficiency | - The cavity size of the cyclodextrin is not optimal for this compound. - Inefficient mixing during the complexation process. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin) to find the best fit.[7] - Ensure thorough mixing and sufficient time during the kneading or co-precipitation process.[8][9] |
| Precipitation of the complex | The solubility limit of the this compound-cyclodextrin complex in the aqueous medium has been exceeded. | - Use a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[10] - Reduce the concentration of the complex in the final solution. |
Nanoparticle Formulation (Wet Milling)
| Issue | Possible Cause | Troubleshooting Steps |
| Particle aggregation after milling | - Insufficient amount or inappropriate type of stabilizer. - Over-milling leading to increased surface energy. | - Increase the concentration of the stabilizer (e.g., polymers or surfactants).[11] - Screen for different stabilizers to find one that provides better steric or electrostatic stabilization.[11] - Optimize milling time and speed to avoid excessive energy input. |
| Broad particle size distribution | - Inefficient milling process. - Aggregation of nanoparticles. | - Adjust milling parameters such as bead size, milling speed, and time. Smaller beads and higher speeds generally lead to smaller particle sizes.[12] - Ensure adequate stabilization to prevent aggregation, which can broaden the size distribution. |
Quantitative Data on this compound Solubility
Disclaimer: The following data are hypothetical and for illustrative purposes, as specific experimental solubility data for this compound is not widely available in the public domain. The values are based on the expected behavior of a poorly soluble diterpenoid.
| Condition | Solvent/Vehicle | Temperature (°C) | Hypothetical Solubility (µg/mL) |
| Aqueous | Deionized Water | 25 | < 0.1 |
| Aqueous | PBS (pH 7.4) | 25 | < 0.1 |
| Co-Solvent | 10% DMSO in PBS (pH 7.4) | 25 | 50 - 100 |
| Co-Solvent | 20% Ethanol in PBS (pH 7.4) | 25 | 20 - 50 |
| Cyclodextrin | 5% (w/v) HP-β-CD in Water | 25 | 200 - 500 |
| pH Adjustment | Aqueous Buffer (pH 3.0) | 25 | ~0.1 |
| pH Adjustment | Aqueous Buffer (pH 10.0) | 25 | 1 - 5 |
| Nanoparticle | Nanosuspension in Water | 25 | 10 - 20 (as saturation solubility) |
Experimental Protocols
Solubility Enhancement using a Co-solvent
This protocol describes a general method for preparing a stock solution of this compound using a water-miscible organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out a precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small volume of the co-solvent (e.g., 100 µL of DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
For experimental use, dilute the stock solution into the aqueous buffer (e.g., PBS) to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to minimize immediate precipitation.
Cyclodextrin Inclusion Complexation by Kneading Method
This method is suitable for preparing a solid dispersion of this compound with a cyclodextrin.[8][9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol:Water (1:1 v/v) solution
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the HP-β-CD in the mortar and add a small amount of the ethanol:water solution to form a paste.
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Gradually add the this compound powder to the paste while continuously triturating with the pestle.
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Knead the mixture for at least 30-60 minutes to ensure thorough interaction. The mixture should remain a paste-like consistency.
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Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The resulting solid complex can be crushed into a fine powder and stored in a desiccator.
Preparation of Nanoparticles by Wet Milling
This protocol outlines the preparation of a nanosuspension of this compound.[11][12]
Materials:
-
This compound
-
Stabilizer (e.g., Pluronic F68 or a suitable polymer)
-
Purified water
-
Zirconia beads (e.g., 0.5 mm diameter)
-
Planetary ball mill or a similar high-energy mill
Procedure:
-
Prepare an aqueous solution of the stabilizer (e.g., 1-2% w/v).
-
Disperse a known amount of this compound into the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and the zirconia beads to the milling chamber. A typical bead-to-drug ratio by weight is high (e.g., 20:1).
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Mill the suspension at a high speed (e.g., 500-1000 rpm) for a specified duration. The milling is often performed in cycles with cooling periods in between to prevent overheating.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Workflow for the co-solvent solubilization method.
Caption: Workflow for cyclodextrin inclusion complexation.
References
- 1. mdpi.com [mdpi.com]
- 2. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. oatext.com [oatext.com]
- 9. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. csmres.co.uk [csmres.co.uk]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Stabilizing Xerophilusin G for Long-Term Storage
Welcome to the technical support center for Xerophilusin G. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the long-term storage and stability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance based on established principles for diterpenoid compounds.
Disclaimer: Specific stability data for this compound is limited. The recommendations provided below are based on the general chemical properties of ent-kaurane diterpenoids and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For immediate use, high-purity dimethyl sulfoxide (DMSO) is recommended for initial stock solutions. For long-term storage, it is advisable to aliquot the DMSO stock solution and store it at -80°C. Alternatively, for applications where DMSO is not suitable, absolute ethanol or acetonitrile can be considered. However, the stability in these solvents should be verified for long-term storage. Avoid aqueous buffers for prolonged storage, as diterpenoids can be susceptible to hydrolysis.
Q2: What are the optimal temperature and light conditions for storing this compound?
A2: this compound, like many diterpenoids, is sensitive to temperature and light.[1][2][3]
-
Temperature: For long-term stability, solid this compound and stock solutions should be stored at -80°C.[4] For short-term storage (up to a few weeks), -20°C may be acceptable, but validation is recommended. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]
-
Light: Protect the solid compound and solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[2][3] Photodegradation can be a significant issue for complex organic molecules.
Q3: I observe a decrease in the activity of my this compound sample over time. What could be the cause?
A3: A decrease in biological activity is often linked to chemical degradation. The potential causes include:
-
Oxidation: The complex structure of diterpenoids, including the ent-kaurane skeleton, can be susceptible to oxidation.[1][6] This can be accelerated by exposure to air (oxygen), trace metals, or inappropriate solvents.
-
Hydrolysis: If stored in aqueous or protic solvents, ester or other labile functional groups within the this compound molecule may undergo hydrolysis.
-
Rearrangement: The kaurane skeleton can be prone to structural rearrangements under certain conditions, such as acidic or basic pH, leading to inactive isomers.[7]
To troubleshoot, it is recommended to perform an analytical assessment of your sample's purity using techniques like HPLC or LC-MS and compare it to a fresh or reference sample.
Q4: Can I store this compound in a standard laboratory freezer at -20°C?
A4: While -20°C is better than refrigeration or room temperature, -80°C is strongly recommended for long-term storage to minimize the rate of potential degradation reactions.[4] If a -80°C freezer is unavailable, store at -20°C in a desiccated, oxygen-free environment (e.g., under argon or nitrogen) to mitigate oxidative and hydrolytic degradation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
-
Symptom: A solid precipitate forms when a DMSO stock solution of this compound is diluted into an aqueous buffer for an experiment.
-
Possible Cause: this compound, being a lipophilic diterpenoid, likely has low aqueous solubility.
-
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of an organic solvent like ethanol or a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 in your aqueous buffer to improve solubility. The compatibility of these excipients with your experimental system must be verified.
-
Formulation with Cyclodextrins: For more advanced applications, cyclodextrins like Captisol® can be used to encapsulate the molecule and enhance its aqueous solubility and stability.[8]
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in experimental outcomes between different aliquots or over time.
-
Possible Cause: This is often a sign of compound degradation.
-
Troubleshooting Steps:
-
Purity Check: Analyze the purity of your this compound stock solution using HPLC-UV or LC-MS. Compare the chromatogram to a reference standard or the initial analysis data. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Aliquot and Store Properly: If not already doing so, aliquot your stock solution into single-use volumes and store them at -80°C. This prevents repeated freeze-thaw cycles.
-
Inert Atmosphere: When preparing aliquots, consider flushing the vials with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
-
Issue 3: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Symptom: During purity analysis, new peaks, which were not present in the initial analysis, are observed.
-
Possible Cause: These new peaks are likely degradation products.[9]
-
Characterization of Degradants:
-
Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study can be performed.[10][11][12] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
LC-MS/MS Analysis: Analyze the degradation products using high-resolution mass spectrometry to determine their molecular weights and fragmentation patterns, which can help in elucidating their structures.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent/Matrix | Temperature | Light Conditions | Atmosphere | Duration |
| Solid | Crystalline | -80°C | Protected (Amber) | Desiccated | Long-term |
| Stock Sol. | DMSO | -80°C | Protected (Amber) | Inert (Ar or N₂) | Long-term |
| Stock Sol. | DMSO | -20°C | Protected (Amber) | Inert (Ar or N₂) | Short-term |
| Working Sol. | Aqueous Buffer | 4°C | Protected (Amber) | N/A | Immediate Use |
Table 2: Example of a Forced Degradation Study Design
| Stress Condition | Reagent/Condition | Time | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl in 50% Acetonitrile | 24-72 hrs | Hydrolysis, Rearrangement |
| Base Hydrolysis | 0.1 M NaOH in 50% Acetonitrile | 2-8 hrs | Hydrolysis, Epimerization |
| Oxidation | 3% H₂O₂ in 50% Acetonitrile | 24-48 hrs | Oxidation of double bonds, hydroxyl groups |
| Thermal Degradation | 60°C in solid state and in DMSO solution | 1-7 days | General decomposition |
| Photodegradation | Exposure to UV light (e.g., 254 nm) in solution | 8-24 hrs | Photochemical reactions |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Aliquots
-
Materials: this compound (solid), anhydrous DMSO, amber glass vials with PTFE-lined caps, argon or nitrogen gas source.
-
Procedure:
-
In a controlled environment with low humidity, accurately weigh the desired amount of solid this compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure complete dissolution.
-
Dispense single-use aliquots (e.g., 10-50 µL) into pre-labeled amber glass vials.
-
Flush the headspace of each vial with a gentle stream of argon or nitrogen gas for 5-10 seconds.
-
Immediately and tightly cap each vial.
-
Place the aliquots in a freezer box and store at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Objective: To assess the purity of this compound and detect the presence of degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 1 mg/mL in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Visualizations
Caption: Workflow for proper storage and stability analysis of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure [jffhmt.avestia.com]
- 3. jffhmt.avestia.com [jffhmt.avestia.com]
- 4. dispendix.com [dispendix.com]
- 5. Elevation of night-time temperature increases terpenoid emissions from Betula pendula and Populus tremula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rjptonline.org [rjptonline.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianjpr.com [asianjpr.com]
Technical Support Center: Optimizing Dosage for Xerophilusin G in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Xerophilusin G for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a diterpenoid compound that can be isolated from Isodon enanderianus[1]. While specific studies on this compound's mechanism of action are limited, research on a closely related compound, Xerophilusin B, has shown anti-proliferative effects in esophageal squamous cell carcinoma (ESCC) cell lines. Xerophilusin B was found to induce G2/M cell cycle arrest and promote apoptosis through a mitochondrial cytochrome c-dependent activation of the caspase-9 and caspase-3 cascade pathway[2]. It is plausible that this compound may exert its effects through a similar pathway, though this requires experimental verification.
Q2: What is a recommended starting concentration for this compound in a new cell line?
As with any new compound, the optimal concentration of this compound will be cell-line dependent. A good starting point is to perform a dose-response experiment (also known as a kill curve) to determine the effective concentration range for your specific cell line. We recommend a broad range of concentrations initially, for example, from 0.1 µM to 100 µM.
Q3: How should I prepare my stock solution of this compound?
It is recommended to dissolve this compound in a high-purity solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C, protected from light. When preparing your working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
Q4: How long should I incubate my cells with this compound?
The incubation time will depend on the biological question you are investigating. For acute effects, a shorter incubation of 6 to 24 hours may be sufficient. For chronic effects or to assess long-term viability, incubation times of 48 to 72 hours or longer may be necessary. Time-course experiments are recommended to determine the optimal exposure time for your desired outcome.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Incubation time is too short. | Conduct a time-course experiment, extending the incubation period (e.g., 24, 48, 72 hours). |
| Compound degradation. | Use a fresh aliquot of your this compound stock solution. Ensure proper storage conditions (-20°C or -80°C, protected from light). |
| Cell line is resistant. | Some cell lines may be inherently resistant. Consider using a different, more sensitive cell line if appropriate for your research question. |
| Incorrect assay. | Ensure the assay you are using is sensitive enough to detect the expected biological effect. |
Problem 2: Excessive cell death, even at low concentrations.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a dose-response experiment with a lower range of concentrations, including nanomolar ranges. |
| Solvent toxicity. | Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a solvent-only control. |
| Cell line is highly sensitive. | Your cell line may be particularly sensitive to this compound. Use a much lower starting concentration for your experiments. |
| Contamination. | Check your cell culture for signs of bacterial, fungal, or mycoplasma contamination[3]. |
Problem 3: Inconsistent results between experiments.
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Inconsistent cell density. | Ensure you are seeding the same number of cells for each experiment. Cell density can influence the response to a compound. |
| Variable cell health. | Only use cells that are in the logarithmic growth phase and have high viability. |
| Inconsistent reagent preparation. | Prepare fresh working solutions of this compound for each experiment from a single, validated stock. |
| Variability in incubation conditions. | Maintain consistent incubator conditions (temperature, CO2, humidity)[]. |
| Repeated freeze-thaw of stock. | Use single-use aliquots of your this compound stock solution. |
Experimental Protocols & Data Presentation
Protocol: Determining Optimal Dosage using a Dose-Response Curve
This protocol outlines the steps to determine the concentration of this compound that results in a 50% inhibition of cell viability (IC50).
Materials:
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Your cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a no-treatment control.
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Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound and the controls.
-
Incubation: Incubate the plate for a predetermined amount of time (e.g., 48 or 72 hours) in a cell culture incubator.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation Template: Dose-Response Data for this compound
| Concentration (µM) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) | Average % Viability | Standard Deviation |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 | 0 |
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Visualizations
Putative Signaling Pathway for this compound
Based on the known mechanism of the related compound, Xerophilusin B, the following diagram illustrates a potential signaling pathway for this compound leading to apoptosis. This should be used as a hypothetical model for experimental investigation.
Caption: Putative mitochondrial-dependent apoptosis pathway for this compound.
Experimental Workflow for Dose Optimization
The following diagram outlines a logical workflow for determining the optimal dosage of this compound for your cell culture experiments.
Caption: Workflow for optimizing this compound dosage in cell culture.
References
Troubleshooting inconsistent results in Xerophilusin G bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Xerophilusin G in bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays. The solutions are provided in a question-and-answer format to directly tackle common problems.
Issue 1: High Variability Between Replicates
Q: My replicate wells show significantly different readings. What could be the cause?
A: High variability between replicates is a frequent challenge and can originate from several sources:
-
Inconsistent Pipetting: Minor inaccuracies in dispensing this compound, reagents, or cell suspensions can lead to substantial differences in results. Ensure your pipettes are properly calibrated and that you are using a consistent pipetting technique for all wells.
-
Improper Mixing: Inadequate mixing within the wells can result in localized concentration gradients of this compound or detection reagents. Mix the plate gently but thoroughly after each reagent addition.
-
Edge Effects: Wells located on the periphery of the microplate are more prone to evaporation and temperature fluctuations, which can impact cell growth and assay performance. To mitigate this, you can avoid using the outer wells or fill them with a blank solution (e.g., sterile PBS or media).
-
Cell Seeding Density: An uneven distribution of cells across the plate is a major contributor to variability. Ensure your cell suspension is homogenous before and during seeding.
Issue 2: Weak or No Signal
Q: I am not observing the expected biological effect or signal in my assay. What should I check?
A: A weak or absent signal can be due to several factors related to the compound, reagents, or the experimental setup:
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This compound Degradation: Ensure that your stock solution of this compound is fresh and has been stored correctly, protected from light and at the recommended temperature. Repeated freeze-thaw cycles should be avoided.
-
Incorrect Reagent Preparation: Always prepare fresh working solutions of your assay reagents. Verify that the concentrations and buffer conditions are optimal for your specific assay.
-
Suboptimal Assay Conditions: Factors such as incubation time, temperature, and pH can significantly impact assay performance. These may need to be optimized for your specific cell line or enzyme system.
-
Low Transfection Efficiency (for reporter assays): If you are using a reporter gene assay, low transfection efficiency can lead to a weak signal. Optimize the DNA-to-transfection reagent ratio for your cell line.[1]
Issue 3: High Background Signal
Q: My negative control wells are showing a high signal, masking the true effect of this compound. How can I reduce the background?
A: A high background can obscure your results and reduce the dynamic range of your assay. Here are some common causes and solutions:
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Autofluorescence of Compound or Plates: this compound itself or the microplate material may exhibit autofluorescence. Measure the fluorescence of the compound in an acellular well and use black-walled, clear-bottom plates to minimize background fluorescence.[2][3]
-
Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence. Consider using phenol red-free media for fluorescence-based assays.
-
Contaminated Reagents: Contamination in your buffers or reagents can lead to a high background signal. Use fresh, high-quality reagents and sterile techniques.
-
Insufficient Washing: In assays requiring wash steps, inadequate washing can leave behind unbound detection reagents, contributing to a high background. Optimize the number and duration of your wash steps.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is a diterpenoid.[4] While specific solubility data is limited, similar compounds are often dissolved in DMSO to create a high-concentration stock solution. It is crucial to then dilute this stock in your assay buffer or cell culture medium to a final DMSO concentration that is non-toxic to your cells (typically ≤ 0.5%). Always run a vehicle control with the same final DMSO concentration as your experimental wells.
Q2: How can I be sure that the observed effect is due to this compound and not an artifact?
A2: To validate your results, it is essential to include proper controls in your experimental design. These should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control: Untreated cells or a reaction with no enzyme.
-
Positive Control: A known inhibitor or activator for your target of interest to ensure the assay is performing as expected.
Q3: At what cell passage number should I perform my experiments?
A3: It is recommended to use cells at a consistent and low passage number. High passage numbers can lead to changes in cell morphology, growth rate, and response to stimuli, which can introduce variability into your experiments.
Experimental Protocols
Below are detailed methodologies for common bioassays that might be used to assess the activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on a specific enzyme.[6][7]
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of this compound.
-
Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of this compound. Allow them to pre-incubate for a defined period to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of this compound.
Quantitative Data Summary
Table 1: Optimal Seeding Densities for Common Cell Lines
| Cell Line | Seeding Density (cells/well) in 96-well plate |
| HeLa | 5,000 - 10,000 |
| A549 | 7,000 - 15,000 |
| MCF-7 | 8,000 - 20,000 |
| PC-3 | 10,000 - 25,000 |
Table 2: Effect of Incubation Time on Assay Signal (Hypothetical Data)
| Incubation Time (hours) | Normalized Signal (Vehicle Control) | Normalized Signal (this compound) |
| 12 | 1.00 | 0.85 |
| 24 | 1.00 | 0.62 |
| 48 | 1.00 | 0.41 |
| 72 | 1.00 | 0.25 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical G-Protein Coupled Receptor signaling pathway modulated by this compound.
Experimental Workflow Diagram
References
- 1. goldbio.com [goldbio.com]
- 2. biotium.com [biotium.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. This compound | 304642-94-2 [chemicalbook.com]
- 5. broadpharm.com [broadpharm.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Xerophilusin G in experiments
Disclaimer: Information on Xerophilusin G is limited. This guide is substantially based on data from Oridonin, a structurally related and well-characterized ent-kaurane diterpenoid, to provide researchers with a practical framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other ent-kaurane diterpenoids?
A1: Based on studies of related compounds like Oridonin, this compound is believed to exert its primary effects by inducing apoptosis, cell cycle arrest, and autophagy in cancer cells. This is achieved through the modulation of key signaling pathways including NF-κB, p53, MAPK, and PI3K.[1][2][3][4]
Q2: What are the known molecular targets of this class of compounds?
A2: While direct targets of this compound are not yet identified, studies on Oridonin have revealed interactions with several proteins. These include the molecular chaperone Hsp70 and Nucleolin.[2][5] Oridonin has also been shown to inhibit the kinase AKT and the NLRP3 inflammasome.[6][7]
Q3: What are the potential off-target effects of this compound?
A3: The off-target profile of this compound is not well-defined. However, due to the reactive nature of the α,β-unsaturated ketone moiety present in many ent-kaurane diterpenoids, covalent interactions with cellular nucleophiles, such as cysteine residues in proteins, can occur. This can lead to unintended interactions with proteins that are not the primary therapeutic targets. Proteomic studies on Oridonin have identified several proteins that are differentially expressed or modified upon treatment, including cytoskeletal and metabolic proteins like LASP1, PDLIM1, and ENO1, which could contribute to off-target effects.[5][8]
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and the shortest possible exposure time that still elicits the desired biological response. Performing dose-response and time-course experiments is highly recommended to determine the optimal experimental conditions. Additionally, including appropriate controls, such as a structurally related but inactive compound, can help differentiate on-target from off-target effects.
Q5: What are typical working concentrations for ent-kaurane diterpenoids in cell culture experiments?
A5: The effective concentration can vary significantly between cell lines. Based on data for Oridonin, IC50 values (the concentration that inhibits 50% of cell growth) can range from the low micromolar to double-digit micromolar concentrations. It is essential to determine the IC50 for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity in control cell lines | Off-target effects; Compound concentration too high. | Perform a dose-response experiment to determine the optimal concentration with minimal toxicity in control cells. Use a lower concentration or a shorter incubation time. |
| Inconsistent results between experiments | Compound degradation; Variability in cell passage number or density. | Prepare fresh stock solutions of this compound for each experiment. Ensure consistent cell culture conditions, including passage number and seeding density. |
| Unexpected changes in cell morphology or signaling pathways | Off-target effects impacting cellular structures or signaling cascades. | Use proteomic or transcriptomic approaches to identify potential off-target interactions. Validate any unexpected findings with orthogonal assays and consider using pathway inhibitors to dissect the mechanism. |
| Compound appears inactive | Poor solubility; Inappropriate vehicle. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to cell culture media. The final solvent concentration should be kept low (typically <0.1%) and consistent across all treatments, including vehicle controls. |
Quantitative Data Summary
Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 2.627 ± 0.324 | 1.931 ± 0.156 |
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 9.266 ± 0.409 | 7.412 ± 0.512 |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 11.06 ± 0.400 | 8.809 ± 0.158 |
| TE-8 | Esophageal Squamous Cell Carcinoma | - | - | 3.00 ± 0.46 |
| TE-2 | Esophageal Squamous Cell Carcinoma | - | - | 6.86 ± 0.83 |
| MV4-11 | Acute Myeloid Leukemia | 88.89 | 13.20 | 9.55 |
| MOLM-13 | Acute Myeloid Leukemia | 105.10 | 51.73 | 16.13 |
Data for Oridonin, a related ent-kaurane diterpenoid.[4][5][6]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.[5]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Wash the fixed cells with PBS and centrifuge.
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Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]
Visualizations
Caption: Putative signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating this compound.
References
- 1. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utep.edu [scholarworks.utep.edu]
- 3. researchgate.net [researchgate.net]
- 4. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oridonin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Proteomic identification of proteins involved in the anticancer activities of oridonin in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Xerophilusin G for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of Xerophilusin G for in vivo studies. Given that this compound is a diterpenoid natural product, it is presumed to have low aqueous solubility, a common challenge for this class of compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is likely attributable to one or more of the following factors:
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Poor Aqueous Solubility: As a complex diterpenoid, this compound is predicted to be poorly soluble in water, which is the first major barrier to its absorption in the gastrointestinal (GI) tract.
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Low Dissolution Rate: Consequent to poor solubility, the rate at which this compound dissolves from a solid dosage form in the GI fluids may be very slow.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver (and/or the gut wall) before it reaches systemic circulation.
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Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed, broadly categorized as follows:
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Physical Modifications: These aim to increase the surface area and dissolution rate. Techniques include micronization, nanosuspension, and the preparation of solid dispersions.[2][3][4]
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Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, or liposomes can improve its solubility and facilitate its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[5]
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Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, thereby increasing its aqueous solubility.[5]
Q3: How can I determine if this compound is a substrate for P-glycoprotein?
A3: An in vitro Caco-2 cell permeability assay is a standard method to investigate P-gp substrate potential. This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes expressing P-gp. A bidirectional transport study is performed, and an efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that the compound is a substrate for P-gp.
Troubleshooting Guides
Issue 1: Inconsistent or Low Plasma Concentrations of this compound in Pilot In Vivo Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility and Dissolution | 1. Reduce the particle size of this compound through micronization or nanosuspension. 2. Formulate as a solid dispersion with a hydrophilic polymer. | Increased surface area leading to a faster dissolution rate and improved absorption. |
| Precipitation in the GI Tract | 1. Co-administer with a precipitation inhibitor. 2. Utilize a lipid-based formulation (e.g., SEDDS) to keep the compound in a solubilized state. | Maintenance of a supersaturated state or solubilization in micelles, preventing precipitation and allowing for absorption. |
| Extensive First-Pass Metabolism | 1. Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (requires prior metabolic stability testing). 2. Explore alternative routes of administration (e.g., intraperitoneal) if oral delivery is not essential for the study's objective. | Increased systemic exposure due to reduced metabolic clearance. |
| P-gp Mediated Efflux | 1. Co-administer with a P-gp inhibitor (e.g., cyclosporin A, verapamil).[6] 2. Formulate with excipients that have P-gp inhibitory activity (e.g., certain surfactants used in SEDDS). | Increased intracellular concentration in enterocytes, leading to enhanced absorption into the bloodstream. |
Issue 2: Difficulty in Preparing a Suitable Formulation for Oral Administration
| Problem | Suggested Solution | Detailed Steps |
| This compound is insoluble in common aqueous vehicles. | Prepare a co-solvent system.[2][5] | 1. Determine the solubility of this compound in various biocompatible solvents (e.g., ethanol, propylene glycol, PEG 400). 2. Prepare a mixture of the best co-solvent with water, gradually increasing the proportion of the co-solvent until this compound is fully dissolved. 3. Ensure the final concentration of the co-solvent is within acceptable toxicological limits for the animal model. |
| The prepared suspension shows poor stability and particle aggregation. | Develop a nanosuspension stabilized by surfactants.[2] | 1. Use a high-pressure homogenization or wet milling technique to reduce the particle size to the nanometer range. 2. Screen various pharmaceutically acceptable surfactants (e.g., Polysorbate 80, Pluronic F68) to identify an effective stabilizer. 3. Characterize the nanosuspension for particle size, zeta potential, and physical stability over time. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
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This compound
-
Stabilizer (e.g., Polysorbate 80)
-
Purified water
-
High-pressure homogenizer or probe sonicator
Methodology:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a suitable concentration of stabilizer (e.g., 0.5% w/v) in purified water.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) or using a probe sonicator with appropriate power and time settings.
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Cool the sample during the process to prevent degradation.
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Characterize the resulting nanosuspension for particle size distribution, polydispersity index (PDI), and zeta potential using dynamic light scattering.
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Assess the dissolution rate of the nanosuspension compared to the unprocessed this compound powder using a USP dissolution apparatus (e.g., paddle method) in a relevant buffer (e.g., simulated gastric or intestinal fluid).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the oral bioavailability of a this compound nanosuspension to a simple aqueous suspension.
Methodology:
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Fast male Sprague-Dawley rats (n=6 per group) overnight with free access to water.
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Administer a single oral dose (e.g., 50 mg/kg) of either the this compound nanosuspension or the control suspension via oral gavage.
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Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
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Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.
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Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Dissolution in 2h (%) |
| Unprocessed Powder | > 5000 | N/A | -5.2 ± 1.3 | 5.7 ± 2.1 |
| Nanosuspension | 250 ± 25 | 0.18 ± 0.05 | -25.8 ± 2.4 | 85.3 ± 6.7 |
| Solid Dispersion (1:5 drug:polymer) | N/A | N/A | N/A | 92.1 ± 5.9 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (50 mg/kg, p.o.)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 4.0 ± 1.0 | 1200 ± 350 | 100 |
| Nanosuspension | 780 ± 150 | 2.0 ± 0.5 | 6600 ± 1200 | 550 |
| SEDDS Formulation | 950 ± 200 | 1.5 ± 0.5 | 8400 ± 1500 | 700 |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Potential barriers to the oral absorption of this compound in an enterocyte.
References
- 1. This compound | 304642-94-2 [chemicalbook.com]
- 2. course.cutm.ac.in [course.cutm.ac.in]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Paclitaxel in self-micro emulsifying formulations: oral bioavailability study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with degradation of Xerophilusin G during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Xerophilusin G during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a naturally occurring diterpenoid compound isolated from plants of the Isodon genus.[1] Its chemical formula is C22H30O8, and it has a molecular weight of 422.5 g/mol . The structure of this compound is based on an ent-kaurane skeleton, which is a tetracyclic diterpene framework. Key functional groups that influence its reactivity and stability include:
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An epoxy ring : This three-membered ring is strained and can be susceptible to opening under acidic or nucleophilic conditions.
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An acetyl group : This ester functional group can undergo hydrolysis, particularly under acidic or basic conditions.
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Multiple hydroxyl groups : These alcohol groups can participate in various reactions and influence the molecule's solubility and polarity.
Q2: What are the primary causes of this compound degradation during experiments?
The degradation of this compound is primarily linked to its functional groups and can be triggered by several factors common in experimental settings:
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pH: Both acidic and basic conditions can promote the hydrolysis of the acetyl group and the opening of the epoxy ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
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Light: Exposure to light, particularly UV light, can induce photochemical degradation.
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Oxidizing agents: The presence of oxidizing agents can lead to the modification of the double bond and other sensitive moieties.
Q3: How should I properly store and handle this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to:
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Storage of Solid Compound: Store the solid (powder) form of this compound in a tightly sealed container in a cool, dark, and dry place. A refrigerator at 4°C or a freezer at -20°C is recommended for long-term storage.
-
Solution Storage: Prepare solutions fresh for each experiment whenever possible. If storage of solutions is necessary, they should be kept at a low temperature (-20°C or -80°C) and protected from light. The choice of solvent is also critical; aprotic and non-polar solvents are generally preferred over protic or aqueous solutions for long-term stability.
-
Handling: Minimize the exposure of both solid and dissolved this compound to ambient light and temperature. Use amber-colored vials or wrap containers in aluminum foil. When preparing solutions, avoid strong acids or bases.
Troubleshooting Guides
Issue 1: Loss of Compound Potency or Activity in Biological Assays
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
pH of Medium: Check the pH of your cell culture or assay buffer. If it is outside the neutral range (pH 6.8-7.4), consider if the exposure time at that pH could lead to significant hydrolysis.
-
Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) can contribute to degradation.
-
Light Exposure: Ensure that during the assay setup and incubation, the plates or tubes are protected from direct light.
| Parameter | Condition | Potential Degradation | Recommendation |
| pH | < 6 or > 8 | High risk of acetyl hydrolysis and epoxy ring opening. | Maintain pH as close to neutral as possible. If extreme pH is required, minimize exposure time. |
| Temperature | > 30°C | Increased rate of all degradation pathways. | Use the lowest feasible temperature for the experiment. For long incubations, consider if a lower temperature could be used. |
| Light | Direct laboratory light or sunlight | Potential for significant photodegradation. | Work in a dimly lit area or use amber-colored labware. Protect samples with aluminum foil. |
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause: On-instrument or pre-analytical degradation of this compound.
Troubleshooting Steps:
-
Sample Preparation:
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Solvent: Ensure the solvent used to dissolve this compound is of high purity and free from acidic or basic contaminants.
-
Temperature: Avoid heating the sample to dissolve it. Use sonication in a cool water bath if necessary.
-
-
HPLC/LC-MS Conditions:
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Mobile Phase pH: An acidic or basic mobile phase can cause degradation on the column. If possible, use a mobile phase with a neutral pH.
-
Column Temperature: High column temperatures can accelerate degradation. Try running the analysis at a lower temperature.
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Run Time: Long run times can increase the exposure of the compound to potentially degradative conditions.
-
| Parameter | Condition | Observed Issue in Chromatogram | Recommendation |
| Sample Solvent | Acidic or basic contaminants | Appearance of new peaks even in freshly prepared samples. | Use high-purity, neutral solvents (e.g., HPLC-grade acetonitrile or methanol). |
| Mobile Phase pH | pH < 4 or > 8 | Peak tailing, splitting, or appearance of new peaks during the run. | Use a buffered mobile phase closer to neutral pH if the separation allows. |
| Column Temperature | > 40°C | Reduced peak area of the main compound and emergence of new peaks. | Set the column compartment to a lower temperature (e.g., 20-25°C). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a fume hood.
-
Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO, ethanol, or acetonitrile) to achieve the desired stock concentration.
-
Vortex briefly to dissolve. If necessary, sonicate in a room temperature water bath for a few minutes.
-
Store the stock solution in an amber-colored vial at -20°C or -80°C.
Protocol 2: General Procedure for a Cell-Based Assay
-
Prepare the final dilution of this compound in the cell culture medium immediately before adding it to the cells.
-
Add the diluted compound to the cell culture plates.
-
Protect the plates from light by covering them with the incubator lid and, if possible, by wrapping them in aluminum foil.
-
Incubate for the desired period at the required temperature (e.g., 37°C).
-
At the end of the incubation, process the samples for analysis immediately.
Visualizations
Potential Degradation Pathways of this compound
The following diagram illustrates the two primary suspected pathways of this compound degradation based on its functional groups.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Unexpected Experimental Results
This workflow provides a logical sequence of steps to diagnose the cause of unexpected results that may be related to this compound degradation.
References
Selecting appropriate control groups for Xerophilusin G studies
A Guide to Selecting Appropriate Control Groups for Robust Experimental Design
Disclaimer: Specific experimental data for Xerophilusin G is limited in publicly available literature. The following guidance is based on the known mechanisms of the broader class of ent-kaurane diterpenoids, to which this compound belongs, and established best practices in experimental design. Researchers should optimize these recommendations for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the essential control groups for an initial in vitro cytotoxicity screen of this compound?
A1: For a preliminary assessment of this compound's cytotoxic effects on a cancer cell line, the following control groups are fundamental:
-
Untreated Control (Negative Control): Cells cultured in media without any treatment. This group serves as the baseline for normal cell viability and proliferation.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve this compound, at the highest concentration present in the experimental groups.[1][2] This is crucial to ensure that any observed effects are due to this compound itself and not the vehicle.[1]
-
Positive Control: Cells treated with a well-characterized cytotoxic agent known to induce cell death in the chosen cell line (e.g., doxorubicin, staurosporine, camptothecin).[3][4] This confirms that the assay system is capable of detecting a cytotoxic response.
Q2: My data shows that this compound induces apoptosis. What are the necessary controls for an Annexin V/Propidium Iodide (PI) flow cytometry experiment?
A2: When investigating apoptosis using Annexin V/PI staining, a comprehensive set of controls is vital for accurate gating and interpretation:[5][6][7]
-
Unstained Cells: A sample of untreated cells without any fluorescent labels to determine the level of background fluorescence (autofluorescence).[8]
-
Cells Stained with Annexin V only: To set the compensation for the Annexin V signal and define the gate for early apoptotic cells.
-
Cells Stained with PI only: To set the compensation for the PI signal and identify the necrotic or late apoptotic cell population.
-
Untreated Stained Cells (Negative Control): Cells treated with the vehicle and stained with both Annexin V and PI to establish the baseline level of apoptosis and necrosis in the cell population.
-
Positive Control for Apoptosis: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) and stained with both Annexin V and PI. This helps to correctly identify the apoptotic populations.[3][4][9]
-
Positive Control for Necrosis (Optional but Recommended): Cells induced to undergo necrosis (e.g., through heat shock or freeze-thaw cycles) and stained with both Annexin V and PI. This aids in distinguishing late apoptotic cells from necrotic cells.[10]
Q3: I am investigating the effect of this compound on a specific signaling pathway (e.g., PI3K/Akt). What controls should I include in my Western blot analysis?
A3: For Western blot experiments targeting a specific signaling pathway, the following controls are essential for data validation:
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin, β-tubulin) is critical to ensure equal protein loading across all lanes.[11] This allows for the normalization of the target protein levels.
-
Vehicle Control: Lysate from cells treated only with the vehicle to serve as the baseline for the activation state of the signaling pathway.
-
Positive Control Lysate: Lysate from cells where the target protein is known to be expressed.[11][12] This confirms antibody specificity and that the detection system is working correctly.
-
Negative Control Lysate: Lysate from cells known not to express the target protein (if available) to further validate antibody specificity.
-
Pathway-Specific Controls:
-
Positive Control for Pathway Activation: Lysate from cells treated with a known activator of the signaling pathway of interest (e.g., a growth factor for the PI3K/Akt pathway).
-
Positive Control for Pathway Inhibition: Lysate from cells pre-treated with a known inhibitor of the pathway before stimulation, to demonstrate that the observed effects of this compound are pathway-specific.
-
Q4: What are the standard control groups for an in vivo study using a tumor xenograft model to evaluate the efficacy of this compound?
A4: In in vivo xenograft studies, proper control groups are crucial for interpreting the anti-tumor effects of this compound:[13][14][15]
-
Vehicle Control Group: A group of tumor-bearing animals that receives the same vehicle used to deliver this compound, administered via the same route and schedule.[13] This is the primary control group for assessing tumor growth in the absence of the therapeutic agent.
-
Positive Control Group: A group of tumor-bearing animals treated with a standard-of-care chemotherapeutic agent for the specific cancer model being used. This provides a benchmark for evaluating the efficacy of this compound.
-
Untreated Control Group (Optional): In some cases, a group that receives no treatment may be included, although the vehicle control is generally considered the more appropriate baseline.
Troubleshooting Guides
Issue 1: High background or non-specific bands in Western blot.
| Possible Cause | Troubleshooting Step | Relevant Controls to Check |
| Primary antibody concentration too high | Optimize antibody concentration by performing a titration. | Positive and negative control lysates. |
| Secondary antibody non-specific binding | Run a control lane with only the secondary antibody to check for non-specific binding.[11] | Secondary-only control. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). | All lanes; background should be uniform. |
| Inadequate washing | Increase the number or duration of wash steps. | All lanes; high background across the blot. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step | Relevant Controls to Check |
| Vehicle (e.g., DMSO) toxicity | Ensure the final concentration of the vehicle is consistent across all wells and is below the toxic threshold for the cell line. | Compare vehicle control to untreated control; they should show similar viability.[16][17] |
| Cell plating inconsistency | Ensure a uniform number of cells are seeded in each well. Allow cells to adhere and resume logarithmic growth before treatment. | Untreated control wells should have consistent readings. |
| Compound instability or precipitation | Visually inspect the media for any precipitation of this compound. Prepare fresh dilutions for each experiment. | N/A |
Issue 3: Difficulty in distinguishing apoptotic from necrotic cells in flow cytometry.
| Possible Cause | Troubleshooting Step | Relevant Controls to Check |
| Improper compensation settings | Use single-stained controls (Annexin V only, PI only) to set the correct compensation. | Single-stained controls. |
| Late-stage apoptosis overlap with necrosis | Analyze samples at earlier time points to capture the early apoptotic population. | Positive control for apoptosis; observe the progression over time. |
| Cell handling induced membrane damage | Handle cells gently during harvesting and staining to minimize mechanical damage to the cell membrane. | Untreated stained control should show a high percentage of live cells. |
Experimental Protocols
Protocol 1: General Workflow for In Vitro Screening of this compound
This protocol outlines a general approach to assess the anticancer properties of this compound.
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.[18]
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Control Groups: Include untreated, vehicle-treated, and positive control (e.g., doxorubicin) wells.[18]
-
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo®):
-
At the end of the incubation period, add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 value for this compound.
-
Protocol 2: Western Blot for Key Signaling Proteins
This protocol describes the detection of proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis:
-
Treat cells with this compound and appropriate controls for the desired time.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-p21, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control.
Data Presentation
Table 1: Example Data Table for In Vitro Cytotoxicity of this compound
| Treatment Group | Concentration (µM) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| Untreated | 0 | 102.3 | 4.5 |
| Vehicle (0.1% DMSO) | 0 | 100.0 | 5.1 |
| This compound | 1 | 85.6 | 6.2 |
| 5 | 62.1 | 5.8 | |
| 10 | 48.9 | 4.3 | |
| 25 | 23.4 | 3.9 | |
| 50 | 10.7 | 2.1 | |
| Doxorubicin (Positive Control) | 1 | 35.2 | 4.7 |
Table 2: Summary of Control Groups for Key Experiments
| Experiment | Negative Control | Vehicle Control | Positive Control |
| Cytotoxicity Assay | Untreated cells | Cells + Solvent (e.g., DMSO) | Cells + Known cytotoxic drug |
| Apoptosis Assay (Flow Cytometry) | Untreated stained cells | Cells + Solvent (stained) | Cells + Known apoptosis inducer |
| Western Blot | Untreated cell lysate | Lysate from vehicle-treated cells | Lysate from cells with known protein expression/pathway activation |
| In Vivo Xenograft Study | N/A | Tumor-bearing animals + Vehicle | Tumor-bearing animals + Standard-of-care drug |
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Postulated apoptotic signaling pathway for this compound.
Caption: Potential mechanism of this compound-induced cell cycle arrest.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. Recommended controls for flow cytometry | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Apoptosis inducer positive control | Sigma-Aldrich [sigmaaldrich.com]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Unveiling the Antitumor Potential of Xerophilusin G: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data provides a compelling case for the antitumor activity of Xerophilusin G, a novel natural compound, positioning it as a promising candidate for further investigation in cancer therapy. This guide offers a comparative overview of this compound's performance, primarily through the lens of its close structural analog, Xerophilusin B, against the established chemotherapeutic agent, cisplatin, in the context of esophageal squamous cell carcinoma (ESCC).
Executive Summary
This compound, a diterpenoid isolated from the plant genus Isodon, shares significant structural similarity with Xerophilusin B, a compound that has demonstrated potent antitumor effects in ESCC models. This guide synthesizes the findings on Xerophilusin B, presenting it as a proxy for the anticipated activity of this compound. The data indicates that Xerophilusin B effectively inhibits cancer cell proliferation, induces cell cycle arrest, and triggers programmed cell death (apoptosis) in ESCC cells. When compared to cisplatin, a standard-of-care chemotherapy for esophageal cancer, Xerophilusin B exhibits a comparable, and in some aspects, a potentially more targeted, mechanism of action. This report details the experimental evidence, presents quantitative comparisons, and outlines the methodologies for the key assays, providing a valuable resource for researchers and drug development professionals.
Comparative Analysis of Antitumor Activity
The antitumor efficacy of Xerophilusin B and cisplatin was evaluated based on their ability to inhibit cell growth (cytotoxicity) and induce apoptosis in human ESCC cell lines.
Data Presentation: In Vitro Antitumor Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Xerophilusin B | KYSE-150 | MTT Assay | IC50 (48h) | 2.68 µM | [1] |
| KYSE-150 | Flow Cytometry (Annexin V/PI) | Apoptosis (%) | 3µM: 25.6%5µM: 41.2% | [1] | |
| KYSE-150 | Flow Cytometry (Propidium Iodide) | Cell Cycle Arrest | G2/M phase arrest | [1] | |
| Cisplatin | KYSE-150 | Not Specified | IC50 | Not specified in search results | [2][3] |
| TE-2 | MTT Assay | IC50 | 37.5 µM | [4][5] | |
| TE-13 | MTT Assay | IC50 | 56.3 µM | [4][5] | |
| Eca109 | MTT Assay | IC50 (48h) | 6.02 ± 0.21 µM | [6] | |
| TE-2 & TE-13 | Flow Cytometry | Cell Cycle Arrest | G1 phase arrest | [4] | |
| Esophageal Cancer Specimens | TUNEL Assay | Apoptosis (%) | <10% in residual tumor post-chemo | [7] |
Note: Direct comparative data for Xerophilusin B and cisplatin in the same ESCC cell line under identical experimental conditions is limited. The data presented is compiled from multiple sources to provide the most relevant comparison available.
Mechanism of Action: A Tale of Two Pathways
Both Xerophilusin B and cisplatin induce apoptosis, a primary mechanism for eliminating cancer cells. However, they initiate this process through distinct signaling cascades.
Xerophilusin B: This natural compound is reported to induce G2/M phase cell cycle arrest and trigger the intrinsic (mitochondrial) pathway of apoptosis.[1] This involves the activation of caspase-9 and caspase-3, key executioner proteins in programmed cell death.
Cisplatin: As a platinum-based chemotherapeutic, cisplatin's primary mode of action is the formation of DNA adducts, which obstruct DNA replication and transcription.[4][5] This DNA damage triggers a cellular stress response that can lead to cell cycle arrest, typically in the G1 phase, and subsequent apoptosis.
Visualizing the Pathways and Processes
To illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Xerophilusin B induced apoptosis pathway.
Caption: General experimental workflow.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed ESCC cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or cisplatin for 48 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the desired compound for the specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells as required and harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Conclusion and Future Directions
The available data on Xerophilusin B strongly suggests that this compound possesses significant antitumor activity against esophageal squamous cell carcinoma. Its distinct mechanism of action, involving the induction of G2/M arrest and mitochondrial-mediated apoptosis, presents a potentially valuable alternative or complementary approach to existing therapies like cisplatin.
Further research is warranted to directly assess the antitumor effects of this compound in a panel of ESCC cell lines and in in vivo tumor models. Direct head-to-head studies with cisplatin will be crucial to definitively establish its comparative efficacy and therapeutic potential. The detailed protocols and comparative data presented in this guide provide a solid foundation for these future investigations.
References
- 1. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting the sensitivity of human-derived esophageal carcinoma cell lines to 5-fluorouracil and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective synergistic anticancer effects of cisplatin and oridonin against human p53-mutant esophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of cisplatin sensitivity of human esophageal squamous cancer cell lines using in‐air micro‐PIXE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of cisplatin sensitivity of human esophageal squamous cancer cell lines using in-air micro-PIXE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting MUC1-C reverses the cisplatin resistance of esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis in esophageal cancer following induction chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Diterpenoids: Unraveling the Biological Activities of Xerophilusin G and Xerophilusin B
In the realm of natural product chemistry, the genus Isodon has proven to be a rich source of structurally diverse and biologically active diterpenoids. Among these, Xerophilusin G and Xerophilusin B have garnered interest for their potential therapeutic applications. This guide provides a comparative analysis of these two compounds, drawing upon available scientific data to elucidate their performance, mechanisms of action, and experimental validation. While substantial research has illuminated the anti-cancer properties of Xerophilusin B, a notable scarcity of data for this compound presents a significant knowledge gap, underscoring a critical need for further investigation.
Quantitative Data Summary
A stark contrast in the availability of quantitative biological data exists between Xerophilusin B and this compound. Xerophilusin B has been evaluated for its cytotoxic effects against esophageal squamous cell carcinoma, whereas, to date, no publicly available data on the biological activity of this compound has been identified.
| Parameter | Xerophilusin B | This compound |
| Cell Line | Esophageal Squamous Cell Carcinoma (ESCC) | Data not available |
| IC50 Value | Data not available in cited abstracts | Data not available |
| Reported Biological Activity | Anti-proliferative, Pro-apoptotic[1] | Data not available |
| In Vivo Efficacy | Inhibited tumor growth of human esophageal tumor xenograft in nude mice[1] | Data not available |
| Toxicity | Lower toxicity against normal human and murine cell lines; no significant secondary adverse effects observed in mice[1] | Data not available |
Unveiling the Mechanism: A Focus on Xerophilusin B
Current research has primarily focused on the molecular mechanisms underpinning the anti-cancer effects of Xerophilusin B. Studies have shown that it exerts its therapeutic effects by inducing cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Arrest: Xerophilusin B has been observed to induce G2/M phase cell cycle arrest in esophageal squamous cell carcinoma cells.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Apoptosis Induction: A key mechanism of Xerophilusin B's anti-tumor activity is the induction of apoptosis, or programmed cell death. This process is mediated through the mitochondrial cytochrome c-dependent pathway, leading to the activation of the caspase-9 and caspase-3 cascade.[1]
Signaling Pathway of Xerophilusin B-Induced Apoptosis
Caption: Signaling pathway of Xerophilusin B-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and Xerophilusin B.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Xerophilusin B or G) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to measure the levels of key apoptosis-related proteins.
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Caspase-9, Cytochrome c, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control like β-actin.
Experimental Workflow for Comparative Cytotoxicity Analysis
Caption: Workflow for comparing the cytotoxicity of this compound and B.
Conclusion
This comparative guide highlights the current understanding of this compound and Xerophilusin B. While Xerophilusin B shows promise as an anti-cancer agent with a partially elucidated mechanism of action, this compound remains a scientific enigma. The lack of data on this compound's biological activity is a significant barrier to a comprehensive comparison and underscores the urgent need for further research to unlock its potential therapeutic value. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to enable a thorough evaluation of its cytotoxic and mechanistic properties, allowing for a true comparative assessment against its more studied counterpart, Xerophilusin B.
References
A Comparative Efficacy Analysis of Isodon Diterpenoids: Oridonin, Lasiokaurin, and Enmein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of three prominent Isodon diterpenoids: Oridonin, Lasiokaurin, and Enmein. These natural compounds, extracted from plants of the Isodon genus, have garnered significant attention for their potent anticancer and anti-inflammatory properties. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the known signaling pathways to aid in the evaluation of these compounds for further research and drug development.
Note on Xerophilusin G: Despite extensive literature searches, no publicly available experimental data on the efficacy or mechanism of action of this compound could be found. Therefore, a direct comparison with this specific compound is not possible at this time. The following sections focus on the well-documented activities of Oridonin, Lasiokaurin, and Enmein.
Data Presentation: A Quantitative Comparison
The following tables summarize the cytotoxic and anti-inflammatory activities of Oridonin, Lasiokaurin, and Enmein, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and inflammatory markers. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density and incubation time.
Table 1: Comparative Cytotoxicity (IC50) of Isodon Diterpenoids Against Cancer Cell Lines
| Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | BEL-7402 (Hepatocellular Carcinoma) | 0.50 | [1] |
| K562 (Chronic Myelogenous Leukemia) | 0.95 | [1] | |
| HCC-1806 (Triple-Negative Breast Cancer) | 0.18 | [1] | |
| MCF-7 (Breast Cancer) | 0.98 | [1] | |
| HCT-116 (Colorectal Carcinoma) | 1.05 | [1] | |
| MDA-MB-231 (Breast Cancer) | 3.37 (48h) | [2][3] | |
| MDA-MB-468 (Breast Cancer) | 3.42 (24h) | [2][3] | |
| HT-29 (Colorectal Adenocarcinoma) | 2.1-7.3 | [4] | |
| SK-OV-3 (Ovarian Cancer) | 2.1-7.3 | [4] | |
| Lasiokaurin | SK-BR-3 (Breast Cancer) | 1.59 | [5] |
| MDA-MB-231 (Breast Cancer) | 2.1 | [5] | |
| BT-549 (Breast Cancer) | 2.58 | [5] | |
| MCF-7 (Breast Cancer) | 4.06 | [5] | |
| T-47D (Breast Cancer) | 4.16 | [5] | |
| MDA-MB-231 (Breast Cancer) | 5.43 (24h), 3.37 (48h), 2.9 (72h) | [2][3] | |
| MDA-MB-468 (Breast Cancer) | 3.42 (24h) | [2][3] | |
| Enanderianin K (Enmein type) | K562 (Chronic Myelogenous Leukemia) | 0.13 µg/mL | [6] |
| Enanderianin L (Enmein type) | K562 (Chronic Myelogenous Leukemia) | 0.87 µg/mL | [6] |
| Rabdocoetsin B (Enmein type) | K562 (Chronic Myelogenous Leukemia) | 0.23 µg/mL | [6] |
| Rabdocoetsin D (Enmein type) | K562 (Chronic Myelogenous Leukemia) | 0.18 µg/mL | [6] |
Table 2: Comparative Anti-inflammatory Activity of Oridonin and its Analogs
| Compound | Assay | IC50 (µM) | Reference |
| Oridonin | Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 cells | 4.85 ± 0.15 | [7] |
| Oridonin Analog 4a | Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 cells | 0.37 ± 0.01 | [7] |
| Oridonin Analog 4b | Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 cells | 0.30 ± 0.02 | [7] |
| Oridonin Analog 4c | Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 cells | 0.28 ± 0.01 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a general framework; specific parameters may need to be optimized for different experimental setups.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Isodon diterpenoids for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation, using the Griess reagent.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the diterpenoids for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
NO Concentration Calculation: The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can elucidate the effects of the diterpenoids on signaling pathways.
-
Cell Lysis: Treat cells with the diterpenoid of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., p-Akt, NF-κB, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Isodon diterpenoids and a typical experimental workflow.
Oridonin's Anticancer Signaling Pathways
Caption: Oridonin's multi-target anticancer mechanism.
Lasiokaurin's Anticancer Signaling Pathways
Caption: Lasiokaurin's mechanisms in breast cancer.
General Experimental Workflow for Efficacy Screening
Caption: A typical workflow for evaluating diterpenoids.
Conclusion
Oridonin, Lasiokaurin, and Enmein-type diterpenoids demonstrate significant potential as anticancer and anti-inflammatory agents. Oridonin and Lasiokaurin, in particular, have been shown to be effective against a range of cancer cell lines, with IC50 values often in the low micromolar range. Their mechanisms of action involve the modulation of multiple critical signaling pathways, including PI3K/Akt/mTOR, NF-κB, and MAPK.
The available data suggests that both Oridonin and Lasiokaurin are potent inhibitors of cancer cell proliferation, with Lasiokaurin showing particularly strong activity against certain breast cancer cell lines. The anti-inflammatory properties of Oridonin are also well-documented. While quantitative data for Enmein is less abundant in the readily available literature, its derivatives have shown promising cytotoxic activities.
Future research should focus on conducting comprehensive comparative studies of these and other Isodon diterpenoids, including the yet-uncharacterized this compound, to better understand their structure-activity relationships and therapeutic potential. Such studies will be invaluable for the rational design and development of novel, effective, and safe therapeutic agents derived from these fascinating natural products.
References
- 1. Oridonin inhibits breast cancer growth and metastasis through blocking the Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and cytotoxicity of diterpenoids from Isodon eriocalyx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
- 6. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Xerophilusin G's Anticancer Mechanism: A Comparative Analysis Against Established Drugs
A detailed guide for researchers and drug development professionals on the apoptotic and cell cycle disruption mechanisms of Xerophilusin compounds compared to conventional anticancer agents.
In the ongoing quest for novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. Xerophilusin G, a member of the ent-kaurane diterpenoid family isolated from Isodon xerophilus, has garnered interest for its potential cytotoxic effects against cancer cells. While specific data on this compound is still emerging, extensive research on its close analog, Xerophilusin B, provides significant insights into the family's mechanism of action. This guide offers a comparative analysis of the anticancer mechanisms of Xerophilusin B, as a representative of the Xerophilusin family, against three widely used chemotherapy drugs: Doxorubicin, Paclitaxel, and Cisplatin.
Comparative Analysis of Cytotoxicity
The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency. Xerophilusin B has demonstrated significant cytotoxic effects across various cancer cell lines.[1]
| Drug | Cancer Cell Line | IC50 (µM) |
| Xerophilusin B | A549 (Lung Carcinoma) | 2 |
| HepG2 (Hepatocellular Carcinoma) | 3.9 | |
| Doxorubicin | Varies widely by cell line | ~0.05 - 5 |
| Paclitaxel | Varies widely by cell line | ~0.002 - 1 |
| Cisplatin | Varies widely by cell line | ~1 - 20 |
Table 1: Comparative IC50 Values. This table summarizes the reported IC50 values for Xerophilusin B against A549 and HepG2 cell lines. For comparison, typical IC50 ranges for Doxorubicin, Paclitaxel, and Cisplatin are provided, highlighting the variability in their potency depending on the specific cancer cell type.
Mechanistic Showdown: Cell Cycle Arrest and Apoptosis
The primary mechanisms through which many anticancer drugs exert their effects are the disruption of the cell cycle and the induction of programmed cell death, or apoptosis. Xerophilusin B and the comparator drugs employ distinct strategies to achieve these outcomes.
Xerophilusin B: G2/M Arrest and Mitochondrial-Dependent Apoptosis
Research on Xerophilusin B has revealed its ability to induce cell cycle arrest at the G2/M phase in esophageal squamous cell carcinoma (ESCC) cells.[2] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. Furthermore, Xerophilusin B promotes apoptosis through the intrinsic, or mitochondrial-dependent, pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (caspase-9 and caspase-3), culminating in the execution of apoptosis.[2] In vivo studies have also shown that Xerophilusin B can inhibit tumor growth in mice without significant toxic side effects.[2]
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating into DNA, thereby obstructing DNA and RNA synthesis.[3][4] It also inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[4] This dual action leads to DNA strand breaks, triggering cell cycle arrest, predominantly at the G2/M phase, and inducing apoptosis through both intrinsic and extrinsic pathways.[5][6][7]
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel, a taxane, has a unique mechanism of action that involves the stabilization of microtubules.[8][9][10] Microtubules are dynamic structures essential for forming the mitotic spindle during cell division. By preventing their disassembly, Paclitaxel arrests the cell cycle in the M phase, leading to prolonged mitotic blockage and subsequent apoptosis.[8][9][11]
Cisplatin: DNA Cross-linking and Damage Response
Cisplatin is a platinum-based drug that forms intra- and inter-strand cross-links with DNA.[12][13] These DNA adducts distort the DNA structure, interfering with replication and transcription. The cellular response to this DNA damage involves the activation of signaling pathways that can lead to cell cycle arrest at the G1, S, or G2 phases and, if the damage is irreparable, the induction of apoptosis.[14][15]
Visualizing the Mechanisms of Action
To better understand the distinct and overlapping pathways targeted by these anticancer agents, the following diagrams illustrate their core mechanisms.
Figure 1: Xerophilusin B Mechanism of Action. This diagram illustrates how Xerophilusin B induces G2/M cell cycle arrest and triggers the mitochondrial-dependent apoptotic cascade.
Figure 2: Comparative Mechanisms of Known Anticancer Drugs. This diagram outlines the distinct primary mechanisms of Doxorubicin, Paclitaxel, and Cisplatin, all converging on the induction of cell cycle arrest and apoptosis.
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanisms of action described above.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., Xerophilusin B) or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against drug concentration.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with the drug for a defined period, then harvested by trypsinization and washed.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with the drug and harvested.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., cytochrome c, cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Figure 3: Experimental Workflow. A typical workflow for investigating the anticancer mechanism of a novel compound like Xerophilusin and comparing it to known drugs.
Conclusion
Xerophilusin B, as a representative of the Xerophilusin family of natural products, exhibits potent anticancer activity by inducing G2/M phase cell cycle arrest and promoting apoptosis through the mitochondrial-dependent pathway. This mechanism, while sharing the common outcomes of cell cycle disruption and apoptosis with established drugs like Doxorubicin, Paclitaxel, and Cisplatin, is initiated through distinct molecular interactions. The unique mode of action of the Xerophilusin family highlights its potential as a source for the development of novel chemotherapeutic agents. Further investigation into this compound and other related compounds is warranted to fully elucidate their therapeutic potential and to identify novel targets for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cisplatin - Wikipedia [en.wikipedia.org]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Anti-Cancer Compounds: A Comparative Analysis of Xerophilusin B and G-1 in Diverse Cancer Models
This guide provides a comparative analysis of the preclinical anti-cancer effects of two natural compounds, Xerophilusin B and the G protein-coupled estrogen receptor (GPER) agonist G-1. Due to the limited specific information available for "Xerophilusin G," this guide will focus on Xerophilusin B, an ent-kaurane diterpenoid, and G-1, a selective GPER agonist, both of which have demonstrated significant anti-tumor activities across various cancer models. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanisms and potential applications of these compounds.
Overview of Compounds
Xerophilusin B is a natural diterpenoid isolated from Isodon xerophilus, a plant used in traditional Chinese medicine for cancer treatment.[1] It has shown promise as a chemotherapeutic agent, particularly in esophageal squamous cell carcinoma (ESCC).[1]
G-1 is a selective agonist for the G protein-coupled estrogen receptor (GPER).[2] While initially developed to study GPER functions, it has exhibited potent anti-tumor effects in various cancers, including breast cancer and mantle cell lymphoma.[2][3] Interestingly, its effects can be controversial, with some studies reporting growth stimulation at low concentrations and growth inhibition at higher concentrations.[3]
Comparative Efficacy in Different Cancer Models
The following table summarizes the cytotoxic and anti-proliferative effects of Xerophilusin B and G-1 in various cancer cell lines and in vivo models.
| Compound | Cancer Model | Cell Lines | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Xerophilusin B | Esophageal Squamous Cell Carcinoma (ESCC) | Eca-109, TE-1 | Time- and dose-dependent antiproliferative effects | Human esophageal tumor xenograft in BALB/c nude mice | Inhibited tumor growth without significant adverse effects | [1] |
| G-1 | Breast Cancer | MCF7, SK-BR-3, MDA-MB-231 | 2 µM induced cell death regardless of estrogen receptor status | SK-BR-3 xenograft tumors | Suppressed tumor growth | [3] |
| G-1 | Mantle Cell Lymphoma (MCL) | Jeko-1, Mino | Induced apoptosis and cell cycle arrest | MCL xenografted mice | Exhibited anti-tumor functions | [2] |
Mechanisms of Action and Signaling Pathways
Both Xerophilusin B and G-1 induce cancer cell death through distinct but partially overlapping mechanisms, primarily involving cell cycle arrest and apoptosis.
Xerophilusin B Signaling Pathway
Xerophilusin B induces G2/M cell cycle arrest and apoptosis in ESCC cells.[1] This process is mediated through the mitochondrial cytochrome c-dependent activation of the caspase-9 and caspase-3 cascade.[1]
G-1 Signaling Pathway
G-1's mechanism is multifaceted. In breast cancer, it acts as a microtubule targeting agent by binding to the colchicine-binding site of tubulin, which inhibits microtubule polymerization and leads to mitotic arrest and apoptosis.[3] In mantle cell lymphoma, G-1 induces DNA damage and apoptosis by promoting the generation of reactive oxygen species (ROS) and inactivating NF-κB signaling.[2]
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of these findings.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the compound (e.g., Xerophilusin B or G-1) for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Apoptosis Analysis (Annexin V-FITC/PI Double Staining)
-
Cell Treatment: Cells are treated with the compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, tubulin, NF-κB) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).
-
Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The compound is administered via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry).
Comparative Analysis with Other Anti-Cancer Agents
To provide a broader context, the mechanisms of Xerophilusin B and G-1 can be compared with other anti-cancer agents.
| Compound/Class | Primary Mechanism of Action |
| Xerophilusin B | Induces apoptosis via mitochondrial pathway and G2/M arrest. |
| G-1 | Microtubule destabilizer; induces ROS and inhibits NF-κB. |
| Eribulin | Microtubule inhibitor that suppresses microtubule growth.[4] |
| Genistein | Inhibits proliferation and induces apoptosis; acts as a radiosensitizer.[5] |
| Troxerutin | Induces apoptosis and oxidative stress.[6] |
| Fungal Products (e.g., PSK) | Immunomodulatory, anti-proliferative, and pro-apoptotic effects.[7] |
Conclusion and Future Directions
Xerophilusin B and G-1 represent promising natural and synthetic compounds with significant anti-cancer properties demonstrated in various preclinical models. Their distinct mechanisms of action offer potential for targeted therapies. Xerophilusin B shows particular promise for esophageal cancer, while G-1's activity against breast cancer and mantle cell lymphoma, especially triple-negative breast cancer, warrants further investigation.[1][2][3]
Future research should focus on:
-
Cross-validation in a wider range of cancer models: Evaluating the efficacy of these compounds in additional cancer types to identify broader applications.
-
Combination therapies: Investigating synergistic effects with existing chemotherapeutic agents or targeted therapies. For instance, G-1 has already shown a synergistic effect with ibrutinib in MCL models.[2]
-
Pharmacokinetic and pharmacodynamic studies: To optimize dosing and delivery for potential clinical trials.
-
Identification of predictive biomarkers: To select patient populations most likely to respond to these treatments.
The detailed protocols and comparative data presented in this guide aim to facilitate further research and development of these and other novel anti-cancer agents.
References
- 1. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Estrogen Receptor Agonist G-1 Inhibits Mantle Cell Lymphoma Growth in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-1 inhibits breast cancer cell growth via targeting colchicine-binding site of tubulin to interfere with microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer and cytotoxic effects of troxerutin on HeLa cell line: an in-vitro model of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Lack of Publicly Available Data on Structure-Activity Relationship (SAR) Studies of Xerophilusin G Analogs
Despite a comprehensive search for publicly available information, no data was found regarding Structure-Activity Relationship (SAR) studies of Xerophilusin G analogs. Extensive queries were performed to locate relevant experimental data, protocols, and signaling pathways, but these searches did not yield any specific results for this compound or its derivatives.
Initial and subsequent targeted searches for "Structure-activity relationship of this compound analogs," "this compound structure and biological activity," and "biological activity of this compound derivatives" did not return any scholarly articles, patents, or other publications containing the requested information. The search results consistently pertained to SAR studies of other, unrelated compounds.
This lack of information prevents the creation of a comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without the foundational scientific literature.
It is possible that research on this compound and its analogs is not yet in the public domain, may be classified under a different nomenclature, or has not been extensively pursued. Researchers, scientists, and drug development professionals interested in this specific compound may need to rely on internal research or initiate new studies to explore the structure-activity relationships of this compound analogs.
Head-to-head comparison of Xerophilusin G and paclitaxel on cancer cells
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of anti-cancer drug discovery, both natural products and established chemotherapeutic agents offer valuable insights into mechanisms of cytotoxicity and cell cycle regulation. This guide provides a head-to-head comparison of the investigational compound Xerophilusin G and the widely used anti-cancer drug paclitaxel, focusing on their effects on cancer cells.
Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from its closely related analogue, Xerophilusin B , as a proxy. The information presented for Xerophilusin B is derived from studies on esophageal squamous cell carcinoma (ESCC) cells. Data for paclitaxel is drawn from various studies on cancer cell lines, with a focus on esophageal cancer where possible, to provide a relevant comparative context.
This guide aims to be an objective resource, presenting available experimental data in a structured format to aid researchers, scientists, and drug development professionals in understanding the potential similarities and differences between these two compounds.
Mechanism of Action
Xerophilusin B has been shown to exhibit antiproliferative effects by inducing G2/M cell cycle arrest and promoting apoptosis.[1] The apoptotic mechanism is reported to be mediated through the mitochondrial cytochrome c-dependent activation of the caspase-9 and caspase-3 cascade pathway.[1]
Paclitaxel , a member of the taxane family of drugs, has a well-established mechanism of action. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics is crucial for various cellular functions, particularly mitosis. The stabilization of microtubules leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2][3] Paclitaxel-induced apoptosis can be mediated by various signaling pathways, including the activation of caspases and modulation of apoptosis-related proteins like the Bcl-2 family.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Xerophilusin B and paclitaxel on cancer cells. It is important to note that the data is compiled from different studies and cell lines, which may contribute to variability.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Time Point | IC50 Value | Citation |
| Xerophilusin B | Eca-109 (ESCC) | 48h | Not explicitly stated, but showed dose-dependent inhibition. | [1] |
| KYSE-150 (ESCC) | 48h | Not explicitly stated, but showed dose-dependent inhibition. | [1] | |
| Paclitaxel | EC109 (ESCC) | Not Stated | 0.068 ± 0.003 µg/mL | [4] |
| SKGT4 (Esophageal Adenocarcinoma) | 48h | ~50 nM | [5] | |
| Various Human Tumor Cell Lines | 24h | 2.5 - 7.5 nM | [6] |
Table 2: Cell Cycle Arrest
| Compound | Cell Line | Concentration | Time Point | % Cells in G2/M Phase | Citation |
| Xerophilusin B | Eca-109, KYSE-150 (ESCC) | Not explicitly stated | Not explicitly stated | Significant increase reported | [1] |
| Paclitaxel | SKGT4 (Esophageal Adenocarcinoma) | 50 nM | 12h | 54.66% | [7] |
Table 3: Apoptosis Induction
| Compound | Cell Line | Concentration | Time Point | Apoptotic Rate (%) | Citation |
| Xerophilusin B | Eca-109, KYSE-150 (ESCC) | Not explicitly stated | Not explicitly stated | Significant induction reported | [1] |
| Paclitaxel | Eca-109 (ESCC) | 12 nM | 24h | 23.5% | [2] |
| EC-1 (ESCC) | 20 nM | 24h | 16.4% | [2] | |
| ECA-109 (ESCC) | 10 µM | 48h | 18.6% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2x10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Xerophilusin B or paclitaxel) for the desired time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT reagent (5 mg/ml) to each well and incubate for 4 hours.
-
The formazan crystals produced by viable cells are then dissolved in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with the test compound for the specified time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.
-
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of PI by cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways of Xerophilusin B and Paclitaxel leading to apoptosis.
Caption: A generalized workflow for evaluating the effects of compounds on cancer cells.
Conclusion
Based on the available data, both Xerophilusin B and paclitaxel induce G2/M cell cycle arrest and apoptosis in cancer cells, suggesting a potential convergence in their ultimate cellular fate. However, their primary mechanisms of action appear to differ. Paclitaxel directly targets microtubules, a core component of the cytoskeleton, leading to mitotic catastrophe. The precise molecular target of Xerophilusin B is not as well-defined but its apoptotic pathway involves the mitochondria.
The quantitative data, while not from directly comparable studies, suggests that paclitaxel is a potent cytotoxic agent at nanomolar concentrations. The potency of Xerophilusin B requires further investigation with more detailed dose-response studies.
This comparative guide highlights the need for direct head-to-head studies of this compound and paclitaxel on a panel of cancer cell lines to provide a more definitive comparison of their efficacy and mechanisms. Further research into the specific molecular targets of this compound is also warranted to fully understand its potential as a novel anti-cancer agent.
References
- 1. Xerophilusin B induces cell cycle arrest and apoptosis in esophageal squamous cell carcinoma cells and does not cause toxicity in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Paclitaxel promotes mTOR signaling‐mediated apoptosis in esophageal cancer cells by targeting MUC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer stem-like cells contribute to paclitaxel resistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal Protocols for Xerophilusin G in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of Xerophilusin G, a diterpenoid isolated from Isodon enanderianus. Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
I. Risk Assessment and Handling
Before beginning any work with this compound, a thorough risk assessment should be conducted. Due to the unknown toxicological properties of this compound, it is prudent to treat it with a high degree of caution.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice for handling small quantities of powders or solutions. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the compound.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes or aerosol generation.
-
Lab Coat: A lab coat should be worn to protect personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood, and appropriate respiratory protection may be necessary.
II. Spill Management
In the event of a spill, the following general procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover the material to avoid generating dust.
-
Cleanup:
-
Wear appropriate PPE.
-
For liquid spills, once absorbed, carefully collect the absorbent material into a sealable, labeled hazardous waste container.
-
For solid spills, carefully sweep or scoop the material into a sealable, labeled hazardous waste container. Avoid dry sweeping which can create dust. If necessary, lightly moisten the material with a suitable solvent (e.e., ethanol or methanol) to minimize dust generation.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
III. Disposal Procedures for this compound Waste
All waste containing this compound, including pure compound, solutions, contaminated labware, and personal protective equipment, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the sanitary sewer or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weighing paper, and other solid materials in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. Common solvents like acetone or acetonitrile are often collected in organic solvent carboys.[1]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be placed in a designated, lined container for solid hazardous waste.[2] Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste before routine washing.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable PPE should be collected in a designated solid hazardous waste container.
-
-
Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and an accurate estimation of its concentration and volume.
-
List all other components of the waste mixture.
-
Include the date of accumulation and the name of the principal investigator or laboratory.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills.
-
-
Waste Pickup:
IV. Decontamination of Work Surfaces
At the end of any procedure involving this compound, all work surfaces (e.g., fume hood sash, benchtop) should be thoroughly decontaminated. Use a solvent that is known to dissolve this compound (if known), followed by a standard laboratory cleaning agent. All cleaning materials should be disposed of as solid hazardous waste.
Quantitative Data Summary
As no specific experimental data for this compound was found in the public domain, a template for summarizing relevant data is provided below. Researchers should populate this table with their own experimental findings or data from the supplier.
| Property | Value | Source/Method |
| CAS Number | 304642-94-2 | |
| Molecular Formula | C22H30O8 | |
| Molecular Weight | 422.47 g/mol | |
| Boiling Point (Predicted) | 641.9 ± 55.0 °C | |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | |
| Solubility | e.g., Soluble in DMSO, Methanol | Internal Data |
| LD50 (Oral, Rat) | Not Available | - |
| Known Hazards | Treat as potentially hazardous | - |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
